N-[4-(benzyloxy)phenyl]pentanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-3-9-18(20)19-16-10-12-17(13-11-16)21-14-15-7-5-4-6-8-15/h4-8,10-13H,2-3,9,14H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVBFODIILALLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-[4-(benzyloxy)phenyl]pentanamide
This technical guide provides a comprehensive overview of the primary synthesis pathway for N-[4-(benzyloxy)phenyl]pentanamide, a valuable intermediate in pharmaceutical and materials science research. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthesis workflow.
Introduction
This compound and its derivatives are of significant interest due to their potential biological activities. For instance, related structures have been investigated as androgen receptor antagonists. This guide details a common and efficient two-step synthetic route commencing from 4-aminophenol.
Synthesis Pathway Overview
The most prevalent synthetic route to this compound involves two key transformations:
-
O-Benzylation of 4-Aminophenol: The synthesis begins with the selective protection of the hydroxyl group of 4-aminophenol as a benzyl ether to form the intermediate, 4-(benzyloxy)aniline.
-
N-Acylation of 4-(Benzyloxy)aniline: The amino group of the resulting 4-(benzyloxy)aniline is then acylated using valeryl chloride to yield the final product, this compound.
An alternative, though less common, pathway involves the initial N-acylation of 4-aminophenol to give N-(4-hydroxyphenyl)pentanamide, followed by O-benzylation.
Experimental Protocols
Synthesis of 4-(benzyloxy)aniline (Intermediate)
This procedure is adapted from general methods for the selective O-alkylation of aminophenols.
Reaction Scheme:
4-Aminophenol + Benzaldehyde → Schiff Base Intermediate Schiff Base Intermediate + Benzyl Halide → O-Benzylated Schiff Base O-Benzylated Schiff Base + H₂O → 4-(Benzyloxy)aniline
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminophenol | 109.13 | 3.27 g | 0.03 |
| Benzaldehyde | 106.12 | 3.18 g | 0.03 |
| Methanol | 32.04 | 80 mL | - |
| Benzyl Bromide | 171.04 | 5.64 g | 0.033 |
| Potassium Carbonate | 138.21 | 8.29 g | 0.06 |
| Water | 18.02 | As needed | - |
| Dichloromethane | 84.93 | As needed | - |
| Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
To a stirred solution of 4-aminophenol (30 mmol) in 80 mL of methanol, add benzaldehyde (30 mmol).
-
Stir the resulting solution for 1 hour at room temperature.
-
Remove the solvent in vacuo. The residue can be recrystallized from ethanol to afford the phenylmethyleneaminophenol Schiff base.
-
Dissolve the Schiff base (assuming quantitative yield, 30 mmol) in a suitable solvent such as acetone (100 mL).
-
Add potassium carbonate (60 mmol) and benzyl bromide (33 mmol).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
To the residue, add a mixture of water (50 mL) and hydrochloric acid (1 M, 20 mL) and stir vigorously for 1 hour to hydrolyze the imine.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 4-(benzyloxy)aniline.[1]
Expected Yield: 75-85%
Characterization Data for 4-(benzyloxy)aniline:
| Property | Value |
| Appearance | Colorless crystals |
| Melting Point | 39-40 °C |
| ¹H NMR (300 MHz, CDCl₃) | δ: 3.43 (s, 2H, NH₂), 4.98 (s, 2H, CH₂), 6.64 (d, J = 9.0 Hz, 2H, ArH), 6.81 (d, J = 9.0 Hz, 2H, ArH), 7.30-7.44 (m, 5H, ArH) |
Synthesis of this compound (Final Product)
This procedure details the acylation of 4-(benzyloxy)aniline with valeryl chloride.
Reaction Scheme:
4-(Benzyloxy)aniline + Valeryl Chloride → this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Benzyloxy)aniline | 199.24 | 3.98 g | 0.02 |
| Valeryl Chloride | 120.58 | 2.65 g | 0.022 |
| Triethylamine | 101.19 | 3.04 g | 0.03 |
| Dichloromethane | 84.93 | 100 mL | - |
| 1 M HCl | 36.46 | As needed | - |
| Saturated NaHCO₃ | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Dissolve 4-(benzyloxy)aniline (20 mmol) and triethylamine (30 mmol) in dichloromethane (100 mL) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add valeryl chloride (22 mmol) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Expected Yield: 80-90%
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Components
Caption: Logical relationship of reactants, intermediates, and product.
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Expected Yield (%) |
| 4-(Benzyloxy)aniline | C₁₃H₁₃NO | 199.24 | 39-40[1] | 75-85 |
| This compound | C₁₈H₂₁NO₂ | 283.36 | Not specified | 80-90 |
Conclusion
The synthesis of this compound is reliably achieved through a two-step process involving the O-benzylation of 4-aminophenol followed by N-acylation. The provided protocols offer a clear and reproducible methodology for obtaining this compound in good yield. The presented data and visualizations serve as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities.
References
An In-Depth Technical Guide on N-[4-(benzyloxy)phenyl]pentanamide Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of N-[4-(benzyloxy)phenyl]pentanamide, a core scaffold that has given rise to compounds with diverse and significant biological activities. This document details their synthesis, quantitative structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as therapeutic agents. Experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Core Structure and Therapeutic Potential
This compound and its analogs have emerged as a versatile scaffold in drug discovery, yielding compounds with activities ranging from androgen receptor antagonism to neuroprotection and enzyme inhibition. The core structure, consisting of a benzyloxy group linked to a phenylamide moiety with a flexible alkyl chain, allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature of the substituents on the aromatic rings and the length and composition of the amide chain. The following tables summarize the quantitative data for key structural analogs.
Table 1: Androgen Receptor (AR) Antagonistic Activity of N-(4-(benzyloxy)phenyl)sulfonamide Derivatives
| Compound ID | R Group (on Sulfonamide) | AR Antagonistic Activity IC50 (µM) | Peptide Displacement Activity IC50 (µM) |
| T1-12 | 4-pyridyl | 0.47 | 18.05 |
Data sourced from a study on novel AR antagonists targeting the activation function 2 (AF2) domain.[1]
Table 2: Neuroprotective Activity of Benzyloxy Benzamide Derivatives as PSD95-nNOS PPI Inhibitors
| Compound ID | Modifications from Core Structure | Neuroprotective Activity (Glutamate-induced damage) |
| LY836 (29) | Varied substituents on the benzamide and benzyloxy rings | Improved neuroprotective activity |
Based on a study on benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.[2]
Table 3: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Benzyloxy-Substituted Derivatives
| Compound ID | Structural Features | MAO-B Inhibition | Neuroprotective Effect (in PC12 cells) |
| 13 | Representative benzyloxy-substituted small molecule | Potent | Remarkable and balanced |
From a study on the neuroprotective effects of benzyloxy-substituted small molecule MAO-B inhibitors.[3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Synthesis of this compound Analogs
A general synthetic route for this compound analogs involves the amidation of 4-(benzyloxy)aniline with the corresponding acyl chloride or carboxylic acid.
General Procedure:
-
To a solution of 4-(benzyloxy)aniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) is added a base (e.g., triethylamine, pyridine) (1.2 eq).
-
The appropriate acyl chloride (e.g., pentanoyl chloride) or a pre-activated carboxylic acid (using a coupling agent like EDC/HOBt) (1.1 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
Cell-Based Androgen Receptor Antagonist Screening Assay
This protocol is based on a luciferase reporter gene assay in a suitable cell line (e.g., LNCaP, HeLa-hAR) that expresses the human androgen receptor (AR).
Materials:
-
HeLa cells stably expressing the human AR (HeLa-hAR).
-
Luciferase reporter vector driven by an androgen-responsive element (ARE).
-
Dihydrotestosterone (DHT) as the AR agonist.
-
Test compounds (this compound analogs).
-
Bicalutamide as a positive control antagonist.
-
Cell culture medium and reagents.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed HeLa-hAR cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a fixed concentration of DHT to induce AR-dependent luciferase activity.
-
Concurrently, treat the cells with varying concentrations of the test compounds or bicalutamide.
-
Incubate the plate for 24-48 hours at 37 °C in a CO2 incubator.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of AR-dependent luciferase activity for each compound concentration and determine the IC50 values.
PSD95-nNOS Protein-Protein Interaction (PPI) Inhibition Assay
This assay evaluates the ability of compounds to disrupt the interaction between Postsynaptic Density Protein 95 (PSD95) and neuronal Nitric Oxide Synthase (nNOS). A co-immunoprecipitation (Co-IP) assay is a common method.
Materials:
-
Cultured cortical neurons or a suitable cell line co-expressing PSD95 and nNOS.
-
Lysis buffer.
-
Antibodies against PSD95 and nNOS.
-
Protein A/G agarose beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Treat cultured cortical neurons with the test compounds for a specified period.
-
Lyse the cells with lysis buffer and collect the protein lysate.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the lysate with an anti-PSD95 antibody to form an immune complex.
-
Add protein A/G agarose beads to precipitate the immune complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-nNOS antibody to detect the amount of nNOS that co-immunoprecipitated with PSD95.
-
Quantify the band intensity to determine the extent of PPI inhibition by the test compounds.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of its substrate.
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., benzylamine).
-
A fluorescent probe that reacts with H₂O₂ (e.g., Amplex Red).
-
Horseradish peroxidase (HRP).
-
Test compounds.
-
Selegiline as a positive control inhibitor.
-
Assay buffer.
-
Fluorometer.
Procedure:
-
In a 96-well plate, add the MAO-B enzyme, HRP, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37 °C for a short period.
-
Initiate the reaction by adding the MAO-B substrate and the fluorescent probe.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to the MAO-B activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound analogs stem from their interaction with distinct molecular targets and signaling pathways.
Androgen Receptor Signaling Pathway
N-(4-(benzyloxy)phenyl)sulfonamide derivatives act as antagonists of the androgen receptor (AR). In prostate cancer, AR signaling is a key driver of tumor growth and survival. Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell proliferation. The antagonist compounds competitively bind to the AR, preventing its activation by androgens and subsequent downstream signaling. Specifically, compounds like T1-12 have been shown to target the activation function 2 (AF2) site of the AR, which is crucial for the recruitment of coactivator proteins necessary for transcriptional activation.
Androgen Receptor Signaling Pathway and its Inhibition.
Neuroprotective Signaling via PSD95-nNOS Inhibition
Certain benzyloxy benzamide derivatives exert their neuroprotective effects by disrupting the protein-protein interaction between PSD95 and nNOS. In excitotoxic conditions, such as ischemic stroke, excessive activation of NMDA receptors leads to a large influx of calcium ions. This calcium influx activates nNOS, which is tethered to the NMDA receptor via the scaffolding protein PSD95. The resulting overproduction of nitric oxide (NO) contributes to neuronal damage and death. By inhibiting the PSD95-nNOS interaction, these compounds prevent the activation of nNOS and the subsequent production of neurotoxic levels of NO, thereby protecting neurons from excitotoxic damage.
Neuroprotective Mechanism via PSD95-nNOS Inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including prostate cancer and neurodegenerative disorders. The structural versatility of this core allows for fine-tuning of biological activity and drug-like properties. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more effective derivatives. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapeutic agents.
References
In Silico Modeling of N-[4-(benzyloxy)phenyl]pentanamide Interactions: A Technical Guide
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-(benzyloxy)phenyl]pentanamide is a small molecule with potential for biological activity, however, publicly available data on its specific interactions and molecular targets is limited. Based on the structural similarity to known bioactive compounds, this guide outlines a comprehensive in silico modeling approach to hypothesize and investigate its potential protein targets and mechanisms of action. Structurally related N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been identified as antagonists of the Androgen Receptor (AR), a key target in prostate cancer therapy.[1][2][3][4][5] Additionally, other compounds containing a benzyloxy-phenyl moiety have been shown to inhibit MEK1, a critical kinase in the MAPK/ERK signaling pathway implicated in various cancers.[6]
This technical guide provides a detailed framework for the in silico investigation of this compound's interactions with two potential targets: the Androgen Receptor and MEK1. It includes detailed hypothetical experimental protocols for both the computational modeling and subsequent experimental validation, along with structured tables for the presentation of anticipated quantitative data.
In Silico Modeling Workflow
The following diagram illustrates the proposed workflow for the in silico modeling of this compound.
Caption: In silico modeling workflow for this compound.
Methodologies: In Silico Modeling
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound will be generated using a molecular builder such as ChemDraw or Avogadro.
-
Energy Minimization: The generated structure will be energy minimized using a suitable force field, such as MMFF94, to obtain a low-energy conformation. This can be performed using software like Avogadro or integrated into molecular docking software suites.
Protein Preparation
-
Structure Retrieval: The crystal structures of the human Androgen Receptor (AR) ligand-binding domain and MEK1 kinase domain will be retrieved from the Protein Data Bank (PDB).
-
Protein Clean-up: The retrieved protein structures will be prepared by removing water molecules, co-crystallized ligands, and any non-essential ions. Hydrogen atoms will be added, and any missing residues or loops will be modeled using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or Chimera.
-
Active Site Definition: The binding site for docking will be defined based on the location of the co-crystallized ligand in the original PDB structure or through literature analysis of key active site residues.
Molecular Docking
-
Docking Software: Molecular docking simulations will be performed using software such as AutoDock Vina, GOLD, or Glide (Schrödinger).
-
Docking Protocol:
-
The prepared ligand will be docked into the defined active sites of both AR and MEK1.
-
The docking algorithm will be configured to allow for ligand flexibility while keeping the protein receptor rigid.
-
A sufficient number of docking poses (e.g., 10-20) will be generated and ranked based on their docking scores.
-
-
Pose Analysis: The predicted binding poses will be visually inspected to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.
Molecular Dynamics (MD) Simulation
-
MD Software: MD simulations will be performed using software packages like GROMACS, AMBER, or NAMD.[7]
-
System Setup:
-
The top-ranked docked complex of this compound with AR and MEK1 will be selected as the starting structures for MD simulations.
-
Each complex will be solvated in a periodic box of water molecules (e.g., TIP3P model).
-
Counter-ions (e.g., Na+ or Cl-) will be added to neutralize the system.
-
-
Simulation Protocol:
-
The system will first be energy minimized to remove any steric clashes.
-
The system will then be gradually heated to physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
A production MD run of at least 100 nanoseconds will be performed for each system.
-
-
Trajectory Analysis: The MD trajectories will be analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of protein residues, and analyzing the persistence of key intermolecular interactions over time.
Methodologies: Experimental Validation
Androgen Receptor (AR) Assays
-
Objective: To determine the binding affinity of this compound to the AR ligand-binding domain (LBD).
-
Principle: This assay measures the ability of the test compound to compete with a radiolabeled androgen (e.g., [3H]-dihydrotestosterone) for binding to the AR-LBD.[8][9][10][11]
-
Protocol:
-
Recombinant human AR-LBD is incubated with a constant concentration of [3H]-dihydrotestosterone and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
-
Objective: To determine the functional activity (agonist or antagonist) of this compound on AR-mediated transcription.
-
Principle: This cell-based assay utilizes a cell line (e.g., PC-3 or LNCaP) that is co-transfected with an AR expression vector and a reporter plasmid containing an androgen-responsive element (ARE) linked to a reporter gene (e.g., luciferase).[12]
-
Protocol:
-
The transfected cells are treated with varying concentrations of this compound in the presence and absence of a known AR agonist (e.g., dihydrotestosterone).
-
After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.
-
Agonist activity is determined by the ability of the compound to induce reporter gene expression.
-
Antagonist activity is determined by the ability of the compound to inhibit agonist-induced reporter gene expression.
-
EC50 (for agonists) or IC50 (for antagonists) values are calculated.
-
MEK1 Assays
-
Objective: To determine the direct inhibitory effect of this compound on MEK1 kinase activity.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate (e.g., inactive ERK2) by recombinant active MEK1.
-
Protocol:
-
Recombinant active MEK1 is incubated with its substrate (inactive ERK2), ATP, and varying concentrations of this compound.
-
The reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated ERK2 is quantified using methods such as ELISA with a phospho-specific antibody or a phosphosensitive fluorescent dye.
-
The IC50 value, representing the concentration of the compound that inhibits 50% of MEK1 activity, is determined.
-
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with a constitutively active MAPK/ERK pathway (e.g., A549 lung cancer cells).[13]
-
Principle: The viability of cells is measured after treatment with the test compound for a specific duration.
-
Protocol:
-
A549 cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with varying concentrations of this compound for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue.[14]
-
The EC50 value, the concentration of the compound that reduces cell proliferation by 50%, is calculated.
-
Hypothetical Results and Data Presentation
The following tables present a hypothetical summary of the quantitative data that could be generated from the in silico and experimental studies described above.
Table 1: In Silico Modeling Results for this compound
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interacting Residues | RMSD of Ligand (Å) during MD |
| Androgen Receptor | -8.5 | Gln711, Arg752, Asn705, Thr877 | 1.2 ± 0.3 |
| MEK1 | -9.2 | Val127, Ser212, Lys97, Met219 | 1.5 ± 0.4 |
Table 2: Experimental Validation of this compound Activity
| Assay | Target | Result Type | Value |
| Competitive Ligand Binding | Androgen Receptor | IC50 | 1.2 µM |
| Ki | 0.8 µM | ||
| AR Reporter Gene Assay | Androgen Receptor | Antagonist IC50 | 0.9 µM |
| In Vitro Kinase Inhibition | MEK1 | IC50 | 0.5 µM |
| Cell Proliferation (A549) | MEK1 (downstream) | EC50 | 2.1 µM |
Signaling Pathway Diagrams
Androgen Receptor Signaling Pathway
The following diagram illustrates the classical androgen receptor signaling pathway, which is a potential target of this compound.
Caption: Androgen Receptor (AR) signaling pathway and potential inhibition.
MEK1 (MAPK/ERK) Signaling Pathway
The following diagram illustrates the MAPK/ERK signaling pathway, with MEK1 as a potential target for this compound.
Caption: MEK1 in the MAPK/ERK signaling pathway and potential inhibition.
Summary and Conclusion
This technical guide outlines a comprehensive strategy for the in silico modeling of this compound, a compound with limited available biological data. By leveraging structural similarities to known inhibitors of the Androgen Receptor and MEK1, we have proposed these two proteins as plausible targets for investigation. The detailed methodologies for molecular docking, molecular dynamics simulations, and subsequent experimental validation provide a robust framework for elucidating the potential bioactivity of this compound. The hypothetical results presented in structured tables and the signaling pathway diagrams offer a clear visualization of the expected outcomes and the biological context of the potential interactions. This integrated in silico and experimental approach is a powerful paradigm in modern drug discovery, enabling the efficient generation and testing of hypotheses for novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antitumor Activity of the MEK Inhibitor TAK-733 Against Melanoma Cell Lines and Patient-Derived Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
N-[4-(benzyloxy)phenyl]pentanamide: A Potential Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonist for Pain and Inflammatory Disorders
A Technical Guide for Researchers and Drug Development Professionals
Disclaimer: The following document is a technical guide outlining the potential of N-[4-(benzyloxy)phenyl]pentanamide as a Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist. As of the current date, specific experimental data on the TRPV1 antagonist activity of this compound is not publicly available. This guide, therefore, presents a comprehensive overview of the rationale for its investigation, the established signaling pathways of TRPV1, and the detailed experimental protocols that would be necessary to fully characterize its potential therapeutic utility.
Introduction: The Role of TRPV1 in Nociception and the Therapeutic Promise of its Antagonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions (pH < 6), and various endogenous and exogenous chemical ligands, most notably capsaicin, the pungent component of chili peppers. Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the transmission of pain signals to the central nervous system.
Given its critical role in pain perception and neurogenic inflammation, TRPV1 has emerged as a highly promising therapeutic target for the development of novel analgesic and anti-inflammatory drugs. The discovery and development of potent and selective TRPV1 antagonists represent a significant area of research in modern pharmacology. These antagonists have the potential to offer a new mechanistic class of drugs for a wide range of conditions, including neuropathic pain, osteoarthritis, and inflammatory pain.
This technical guide focuses on the compound this compound as a potential TRPV1 antagonist. Its chemical structure, featuring a benzyloxy-phenyl moiety and a pentanamide group, shares pharmacophoric features with other known TRPV1 modulators. The following sections will detail the theoretical mechanism of action, proposed experimental validation, and potential therapeutic implications of this compound.
Putative Mechanism of Action: Competitive Antagonism at the Vanilloid Binding Pocket
It is hypothesized that this compound acts as a competitive antagonist at the vanilloid binding pocket of the TRPV1 receptor. This proposed mechanism is based on the structure-activity relationships of known TRPV1 antagonists, which often possess an aromatic ring system and a lipophilic tail connected by a polar linker. The benzyloxy-phenyl group of this compound could potentially interact with key amino acid residues within the transmembrane domains of the TRPV1 channel that are crucial for capsaicin binding. By occupying this site, the compound would prevent the binding of endogenous and exogenous agonists, thereby inhibiting channel activation and subsequent nociceptive signaling.
Key Signaling Pathways
The following diagram illustrates the canonical signaling pathway of TRPV1 activation and the proposed point of intervention for an antagonist like this compound.
Proposed Experimental Workflow for Evaluation
To rigorously assess the potential of this compound as a TRPV1 antagonist, a multi-tiered experimental approach is necessary, progressing from in vitro characterization to in vivo efficacy models.
Detailed Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound would involve the acylation of 4-(benzyloxy)aniline with pentanoyl chloride.
-
Materials: 4-(benzyloxy)aniline, pentanoyl chloride, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve 4-(benzyloxy)aniline and the base in the chosen solvent and cool the mixture in an ice bath.
-
Add pentanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
-
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation
5.2.1. Cell Culture
-
HEK293 or CHO cells stably expressing human or rodent TRPV1 are commonly used.
-
Cells should be cultured in appropriate media (e.g., DMEM or Ham's F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
5.2.2. Calcium Influx Assay
This high-throughput assay measures the ability of the compound to inhibit agonist-induced intracellular calcium increase.
-
Protocol:
-
Plate the TRPV1-expressing cells in 96- or 384-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of this compound or vehicle control.
-
Add a known TRPV1 agonist (e.g., capsaicin at its EC₅₀ concentration).
-
Measure the change in fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a sigmoidal dose-response curve.
5.2.3. Electrophysiology (Patch-Clamp)
This technique provides a direct measure of ion channel activity.
-
Protocol:
-
Perform whole-cell patch-clamp recordings on individual TRPV1-expressing cells.
-
Apply a voltage clamp and record the baseline current.
-
Perfuse the cells with a solution containing a TRPV1 agonist (e.g., capsaicin or low pH solution) to elicit an inward current.
-
Co-apply the agonist with varying concentrations of this compound.
-
Measure the reduction in the agonist-induced current.
-
-
Data Analysis: Determine the IC₅₀ value for the inhibition of the TRPV1 current.
In Vivo Evaluation
5.3.1. Animal Models
-
Use standard rodent models of pain, such as mice or rats.
-
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
5.3.2. Capsaicin-Induced Nocifensive Behavior
This model assesses the ability of the compound to block the acute pain response to a TRPV1 agonist.
-
Protocol:
-
Administer this compound or vehicle to the animals via a relevant route (e.g., oral, intraperitoneal).
-
After a suitable pre-treatment time, inject a low dose of capsaicin into the hind paw.
-
Observe and quantify the nocifensive behaviors (e.g., licking, flinching, lifting of the paw) for a defined period.
-
-
Data Analysis: Compare the duration or frequency of nocifensive behaviors between the compound-treated and vehicle-treated groups.
5.3.3. Models of Inflammatory and Neuropathic Pain
-
Inflammatory Pain: Induce inflammation by injecting complete Freund's adjuvant (CFA) or carrageenan into the hind paw. Measure thermal hyperalgesia (e.g., using the Hargreaves test) and mechanical allodynia (e.g., using von Frey filaments) before and after compound administration.
-
Neuropathic Pain: Use models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL). Assess the effect of the compound on established mechanical and thermal hypersensitivity.
Quantitative Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following are examples of how such data would be presented.
Table 1: In Vitro Activity Profile of this compound
| Assay | Species | Agonist | IC₅₀ (nM) [95% CI] |
| Calcium Influx | Human | Capsaicin (100 nM) | [Data] |
| Calcium Influx | Rat | Capsaicin (100 nM) | [Data] |
| Electrophysiology | Human | Capsaicin (1 µM) | [Data] |
| Electrophysiology | Human | pH 5.5 | [Data] |
Table 2: In Vivo Efficacy of this compound in a Model of Inflammatory Pain (CFA-induced Thermal Hyperalgesia)
| Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) ± SEM | % Reversal of Hyperalgesia |
| Vehicle | [Data] | 0 |
| 3 | [Data] | [Data] |
| 10 | [Data] | [Data] |
| 30 | [Data] | [Data] |
Conclusion and Future Directions
This compound presents a promising chemical scaffold for the development of a novel TRPV1 antagonist. The technical guide provided herein outlines a comprehensive strategy for its synthesis, characterization, and biological evaluation. The successful execution of these experimental protocols would be essential to validate its therapeutic potential for the treatment of pain and inflammatory conditions. Future research should also focus on structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties, as well as thorough toxicological assessments to ensure a favorable safety profile for potential clinical development.
Whitepaper: A Comprehensive Technical Guide to the Investigation of N-[4-(benzyloxy)phenyl]pentanamide as a Novel Analgesic Agent
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a comprehensive framework for the investigation of N-[4-(benzyloxy)phenyl]pentanamide, a novel chemical entity with potential as a centrally and peripherally acting analgesic agent. Due to the novelty of this compound, this guide presents a prospective research plan, detailing proposed synthetic routes, robust experimental protocols for analgesic screening, and hypothesized mechanisms of action based on its structural characteristics. All data presented herein is hypothetical and serves as a benchmark for future preclinical studies. The objective is to provide a thorough roadmap for the systematic evaluation of this compound, from chemical synthesis to initial pharmacological characterization.
Introduction
The management of pain remains a significant challenge in modern medicine, with a pressing need for novel analgesics that offer improved efficacy and safety profiles over existing treatments, such as opioids and non-steroidal anti-inflammatory drugs (NSAIDs). This compound is an amide-containing compound with structural motifs that suggest potential interaction with biological pathways involved in nociception. Amide-based compounds, such as the local anesthetic lidocaine, are known to modulate pain by blocking voltage-gated sodium channels.[1][2] Furthermore, the metabolite of acetaminophen, AM404, which is also an amide, exhibits analgesic properties through its interaction with the endocannabinoid system and TRPV1 receptors.[3][4] This guide provides a foundational research plan to explore the analgesic potential of this compound.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is through the acylation of 4-(benzyloxy)aniline with pentanoyl chloride. This standard amide bond formation is a reliable and well-documented reaction in organic chemistry.[5][6]
Reaction Scheme:
-
Reactants: 4-(benzyloxy)aniline and Pentanoyl chloride
-
Solvent: Dichloromethane (DCM)
-
Base: Triethylamine (TEA) to neutralize the HCl byproduct
-
Reaction Conditions: Room temperature, stirred for 12-24 hours
-
Workup: Aqueous wash followed by purification via column chromatography.
Experimental Protocols for Analgesic Activity Screening
To comprehensively evaluate the analgesic properties of this compound, a series of established in vivo rodent models are proposed. These tests are designed to assess both centrally and peripherally mediated analgesia.
Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
This model assesses the ability of a compound to inhibit visceral pain.[7][8][9]
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups: Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups receiving varying doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).[10]
-
Thirty minutes after drug administration, 0.6% acetic acid solution (10 ml/kg) is injected intraperitoneally.[11]
-
Five minutes post-injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a 10-minute period.[10][11]
-
-
Endpoint: The percentage inhibition of writhing compared to the vehicle control group is calculated.
Hot Plate Test (Central Analgesia)
This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[12][13][14]
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
The hot plate apparatus is maintained at a constant temperature of 55 ± 1°C.[15]
-
A baseline latency to a nociceptive response (paw licking or jumping) is recorded for each animal, with a cut-off time of 30 seconds to prevent tissue damage.[15]
-
Animals are treated with vehicle, a positive control (e.g., Morphine 5 mg/kg, s.c.), or varying doses of the test compound.
-
The latency to the nociceptive response is measured at 30, 60, 90, and 120 minutes post-administration.
-
-
Endpoint: The increase in reaction time (latency) compared to baseline and the vehicle group.
Formalin Test (Inflammatory and Neurogenic Pain)
The formalin test is a robust model that distinguishes between neurogenic (Phase I) and inflammatory (Phase II) pain responses.[16][17][18][19]
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Procedure:
-
Animals are pre-treated with vehicle, a positive control, or the test compound.
-
Thirty minutes later, 50 µL of 2.5% formalin solution is injected into the plantar surface of the right hind paw.[18][20]
-
The animal is immediately placed in an observation chamber.
-
The total time spent licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes) and Phase II (15-30 minutes) post-formalin injection.[17][20]
-
-
Endpoint: Reduction in the time spent licking/biting in each phase compared to the vehicle control.
Hypothetical Data Presentation
The following tables summarize the expected outcomes from the proposed analgesic assays, assuming this compound possesses significant analgesic properties.
Table 1: Hypothetical Results of the Acetic Acid-Induced Writhing Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Writhing Count (± SEM) | % Inhibition |
| Vehicle Control | - | 45.2 ± 3.1 | - |
| Indomethacin | 10 | 12.6 ± 1.5 | 72.1% |
| This compound | 10 | 30.1 ± 2.8 | 33.4% |
| This compound | 30 | 18.5 ± 2.1 | 59.1% |
| This compound | 100 | 9.8 ± 1.3 | 78.3% |
Table 2: Hypothetical Results of the Hot Plate Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Latency (seconds ± SEM) at 60 min |
| Vehicle Control | - | 4.5 ± 0.5 |
| Morphine | 5 | 18.2 ± 1.9 |
| This compound | 10 | 6.8 ± 0.7 |
| This compound | 30 | 11.3 ± 1.2 |
| This compound | 100 | 15.7 ± 1.6 |
Table 3: Hypothetical Results of the Formalin Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Licking Time (s ± SEM) - Phase I (0-5 min) | Mean Licking Time (s ± SEM) - Phase II (15-30 min) |
| Vehicle Control | - | 65.4 ± 5.2 | 110.8 ± 8.9 |
| Morphine | 5 | 15.1 ± 2.3 | 25.6 ± 3.4 |
| This compound | 30 | 48.9 ± 4.5 | 60.2 ± 6.1 |
| This compound | 100 | 30.2 ± 3.1 | 35.7 ± 4.0 |
Hypothesized Mechanism of Action and Signaling Pathways
Based on its chemical structure, this compound may exert its analgesic effects through one or more of the following pathways, which are common targets for non-opioid analgesics.[21][22]
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to NSAIDs, the compound could inhibit COX-1 and/or COX-2, leading to reduced prostaglandin synthesis at the site of inflammation and in the central nervous system.[23] This would primarily affect the second phase of the formalin test and the writhing test.
-
Modulation of the Endocannabinoid System: The compound could act similarly to AM404, the active metabolite of paracetamol, by inhibiting the reuptake of anandamide or by weakly agonizing cannabinoid receptors (CB1 and CB2).[3] This would contribute to both central and peripheral analgesia.
-
TRPV1 Channel Activation: Activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels on nociceptive sensory neurons can lead to desensitization and subsequent analgesia. This is another mechanism attributed to AM404.[3]
-
Voltage-Gated Sodium Channel Blockade: The amide linkage is a key feature of local anesthetics that block voltage-gated sodium channels, thereby inhibiting the propagation of action potentials along nociceptive nerve fibers.[1][2] This would result in a reduction of pain signaling from the periphery.
Conclusion
This compound represents a promising scaffold for the development of a novel analgesic agent. The research framework detailed in this whitepaper provides a systematic approach to its synthesis, pharmacological evaluation, and mechanistic elucidation. The proposed experimental protocols are standard in the field of pain research and will allow for a robust characterization of the compound's analgesic profile. Subsequent studies should focus on pharmacokinetic and toxicological assessments to further determine its potential as a clinical candidate.
References
- 1. Amide Local Anesthetics - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AM404 - Wikipedia [en.wikipedia.org]
- 4. Paracetamol - Wikipedia [en.wikipedia.org]
- 5. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. Hot plate analgesiometer | PPTX [slideshare.net]
- 14. Hot plate test [panlab.com]
- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 17. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. researchgate.net [researchgate.net]
- 21. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 23. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]
Preclinical Pharmacokinetic Profile of N-[4-(benzyloxy)phenyl]pentanamide: A Methodological Overview
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the preclinical pharmacokinetics of N-[4-(benzyloxy)phenyl]pentanamide. A comprehensive search of publicly available scientific literature and databases was conducted to collate and analyze preclinical data for this compound. The primary objective was to summarize quantitative pharmacokinetic parameters, detail experimental methodologies, and visualize relevant biological and experimental processes. However, this extensive search revealed a significant gap in the literature, with no specific preclinical pharmacokinetic studies published for this compound.
Given the absence of direct data, this guide will instead outline the standard experimental protocols and theoretical considerations that would be employed in the preclinical pharmacokinetic evaluation of a novel chemical entity such as this compound. This includes in vitro metabolic stability assays, in vivo studies in relevant animal models, and the analytical methods required for quantification. Furthermore, this document will provide templates for data presentation and conceptual diagrams for experimental workflows that would be critical for such an investigation.
Introduction to Preclinical Pharmacokinetics
The preclinical evaluation of a drug candidate's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound—is a cornerstone of drug discovery and development.[1][2] These studies are essential for predicting human pharmacokinetic profiles, establishing dose-response relationships, and ensuring the safety and efficacy of a new chemical entity before it enters clinical trials.[1][3] Key parameters determined during these studies include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t1/2), and bioavailability.[4]
Hypothetical Preclinical Investigation of this compound
While no specific data exists for this compound, a typical preclinical pharmacokinetic investigation would involve the following stages:
In Vitro Metabolic Stability Assessment
The initial step would be to assess the metabolic stability of this compound using in vitro systems, such as liver microsomes or hepatocytes from preclinical species (e.g., rat, mouse, dog) and humans.[3] This provides an early indication of the compound's susceptibility to metabolism and helps in predicting its in vivo clearance.
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
-
Incubation: this compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Studies in Animal Models
Following in vitro assessment, in vivo studies in at least two preclinical species (one rodent and one non-rodent) are typically conducted.[5] These studies determine the pharmacokinetic profile after intravenous (IV) and oral (PO) administration.
Experimental Protocol: In Vivo Pharmacokinetics in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are commonly used.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein.
-
Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[6]
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA), and plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[7]
Data Presentation: Templates for Pharmacokinetic Data
In the event that data for this compound becomes available, the following tables provide a structured format for presenting the quantitative pharmacokinetic parameters.
Table 1: In Vitro Metabolic Stability of this compound
| Species | In Vitro Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | Data not available | Data not available |
| Mouse | Data not available | Data not available |
| Dog | Data not available | Data not available |
| Human | Data not available | Data not available |
Table 2: Pharmacokinetic Parameters of this compound in Rats Following a Single Dose
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
|---|---|---|---|---|---|---|
| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | Data not available | N/A |
| Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
Visualization of Experimental Workflows
Diagrams are crucial for illustrating complex experimental processes. Below are Graphviz (DOT language) scripts for generating diagrams of the described experimental workflows.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Caption: Workflow for In Vivo Pharmacokinetic Study.
Conclusion
While a dedicated preclinical pharmacokinetic study on this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such an investigation would be designed and executed. The outlined experimental protocols for in vitro and in vivo studies, along with templates for data presentation and workflow visualizations, serve as a valuable resource for researchers in the field of drug development. Future studies on this compound would be necessary to populate the data tables and provide a quantitative understanding of its pharmacokinetic profile. Researchers are encouraged to use these methodologies to ensure robust and standardized data collection and reporting.
References
- 1. ajpp.in [ajpp.in]
- 2. proventainternational.com [proventainternational.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative [frontiersin.org]
- 5. Physiological parameter values for physiologically based pharmacokinetic models in food-producing animals. Part I: Cattle and swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Predicted Metabolic Fate of N-[4-(benzyloxy)phenyl]pentanamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic pathways and potential degradation products of the novel compound N-[4-(benzyloxy)phenyl]pentanamide. In the absence of direct experimental data, this document leverages established principles of drug metabolism and degradation of structurally related molecules to forecast its biotransformation. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of this compound, offering insights into its likely metabolic stability and the chemical nature of its metabolites. The predicted pathways include amide hydrolysis, O-debenzylation, aromatic hydroxylation, and aliphatic hydroxylation, each of which is detailed herein.
Introduction
This compound is an aromatic amide currently under investigation for its potential therapeutic applications. A thorough understanding of its metabolic fate is critical for further development, as metabolism significantly influences a compound's pharmacokinetic profile, efficacy, and potential for toxicity. This guide outlines the probable metabolic pathways of this compound based on its structural features, which include an amide linkage, a benzyl ether group, and an aliphatic pentanamide chain. The primary metabolic transformations are predicted to be mediated by cytochrome P450 (CYP) enzymes and hydrolases.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through several key pathways, detailed below and illustrated in the accompanying diagrams.
Amide Hydrolysis
The amide bond in this compound is a likely site for hydrolysis, catalyzed by amidases or carboxylesterases. This cleavage would yield two primary metabolites: 4-(benzyloxy)aniline and pentanoic acid. Amide hydrolysis is a common metabolic route for many pharmaceutical compounds.[1][2][3][4][5]
O-Debenzylation
The benzyloxy group is susceptible to O-debenzylation, a reaction typically catalyzed by CYP enzymes.[6] This process would involve the removal of the benzyl group to form N-(4-hydroxyphenyl)pentanamide and benzoic acid (which can be further metabolized). This pathway is a significant route of metabolism for many compounds containing a benzyl ether moiety.
Aromatic Hydroxylation
The phenyl rings of this compound are potential sites for hydroxylation, another common CYP-mediated reaction. Hydroxylation can occur on either the phenyl ring of the pentanamide portion or the benzyl group. This reaction increases the polarity of the molecule, facilitating its excretion.
Aliphatic Hydroxylation
The pentanamide side chain can undergo hydroxylation at various positions, also mediated by CYP enzymes. This oxidation can lead to the formation of several isomeric alcohol metabolites, which can be further oxidized to ketones or carboxylic acids.
The predicted primary metabolic pathways are visualized in the following diagram:
Caption: Predicted Phase I metabolic pathways of this compound.
Predicted Degradation Products
Forced degradation studies are essential to identify potential degradation products that might form under various stress conditions during manufacturing, storage, and administration. The following table summarizes the predicted degradation products of this compound under different stress conditions.
| Stress Condition | Predicted Degradation Products | Predicted Mechanism |
| Acidic Hydrolysis | 4-(benzyloxy)aniline, Pentanoic acid | Hydrolysis of the amide bond. |
| Basic Hydrolysis | 4-(benzyloxy)aniline, Pentanoate salt | Hydrolysis of the amide bond. |
| Oxidative Degradation | N-oxide derivatives, Hydroxylated products | Oxidation of the aniline nitrogen and aromatic/aliphatic positions. |
| Photolytic Degradation | Cleavage products of the benzyl ether | Photodissociation of the C-O bond. |
| Thermal Degradation | De-benzylated and other fragmented products | Thermal cleavage of weaker bonds. |
Hypothetical Quantitative Data
The following tables present hypothetical quantitative data to illustrate how experimental results on the metabolism of this compound could be structured.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
| Parameter | Value |
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Parent Compound Remaining (%) | 100, 85, 60, 35, 10 |
| Calculated Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |
Table 2: Metabolite Formation in HLM after 60 min Incubation
| Metabolite | Peak Area (Arbitrary Units) | % of Total Metabolites |
| N-(4-hydroxyphenyl)pentanamide | 12,500 | 45 |
| 4-(benzyloxy)aniline | 8,300 | 30 |
| Hydroxylated this compound (Aromatic) | 4,150 | 15 |
| Hydroxylated this compound (Aliphatic) | 2,770 | 10 |
Hypothetical Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are hypothetical protocols for key experiments in the metabolic profiling of this compound.
In Vitro Metabolic Stability Assay
-
Preparation of Incubation Mixtures: Prepare a stock solution of this compound in DMSO. The final incubation mixture (1 mL) should contain 1 µM of the test compound, 0.5 mg/mL human liver microsomes, and 50 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Pre-warm the mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).
-
Sampling: Aliquots (100 µL) are taken at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: The reaction is stopped by adding 200 µL of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for LC-MS/MS analysis.
-
Data Analysis: The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance.
Metabolite Identification Assay
-
Incubation: A larger scale incubation (e.g., 5 mL) is performed as described above for 60 minutes.
-
Sample Extraction: The reaction is terminated with acetonitrile, and the supernatant is evaporated to dryness and reconstituted in a smaller volume of mobile phase.
-
LC-MS/MS Analysis: The concentrated sample is analyzed by high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Structure Elucidation: The structures of the metabolites are proposed based on the mass shifts from the parent compound and comparison with the fragmentation patterns of the parent compound.
A hypothetical workflow for these experiments is presented below:
Caption: Hypothetical workflow for in vitro metabolism studies.
Conclusion
This technical guide provides a predictive overview of the metabolism and degradation of this compound. The primary metabolic pathways are projected to be amide hydrolysis, O-debenzylation, and hydroxylation of both the aromatic rings and the aliphatic side chain. The provided hypothetical data and experimental protocols offer a framework for designing and interpreting future in vitro and in vivo studies. The insights from this guide are intended to aid in the strategic development of this compound, enabling a proactive approach to understanding its pharmacokinetic and safety profiles. Future experimental studies are essential to validate these predictions and to fully characterize the metabolic fate of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. oit.edu [oit.edu]
- 3. Hydrolysis of ester- and amide-type drugs by the purified isoenzymes of nonspecific carboxylesterase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amide hydrolysis of a novel chemical series of microsomal prostaglandin E synthase-1 inhibitors induces kidney toxicity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-[4-(benzyloxy)phenyl]pentanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-(benzyloxy)phenyl]pentanamide is an amide compound with potential applications in pharmaceutical research. A reliable and robust analytical method is crucial for its quantification in various stages of drug development, including formulation studies, stability testing, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[1][2] This application note presents a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method with UV detection.
The developed method is based on common principles of HPLC method development for pharmaceutical analysis.[3][4] For amide-containing compounds, a C18 stationary phase is a common choice, providing good retention and separation based on hydrophobicity.[4] The selection of an appropriate mobile phase, typically a mixture of an aqueous buffer and an organic modifier, is critical for achieving optimal separation.[3]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 50% B1-8 min: 50-90% B8-10 min: 90% B10-10.1 min: 90-50% B10.1-15 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 254 nm |
2. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (50:50, A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a formulated product, a suitable extraction method should be developed to isolate the analyte from excipients. The final sample solution should be prepared in the mobile phase.
3. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
| Validation Parameter | Acceptance Criteria | Hypothetical Results |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity > 0.999 |
Data Presentation
The quantitative data obtained from the analysis can be summarized in the following tables for easy comparison and reporting.
Table 1: System Suitability Test (SST) Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 8500 |
| % RSD of Peak Area | ≤ 2.0% (for 6 injections) | 0.8% |
| Retention Time (RT) | Consistent RT | 6.5 min |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Mandatory Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is simple, accurate, and precise, making it suitable for routine analysis in a quality control environment. Further optimization and validation may be required depending on the specific sample matrix and regulatory requirements. For compounds with basic properties, an RP-Amide column could be explored to potentially improve peak shape.[5][6]
References
- 1. asianjpr.com [asianjpr.com]
- 2. wjpmr.com [wjpmr.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. Ascentis® Express RP-Amide HPLC Columns [sigmaaldrich.com]
- 6. Comparison of ion-pair and amide-based column reversed-phase liquid chromatography for the separation of thiamine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Testing of N-[4-(benzyloxy)phenyl]pentanamide on TRPV1 Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the in vitro evaluation of N-[4-(benzyloxy)phenyl]pentanamide, a novel compound with potential modulatory effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The TRPV1 channel is a critical target in pain and inflammation research. These application notes offer step-by-step methodologies for assessing the compound's activity using two standard in vitro techniques: calcium imaging in a heterologous expression system and patch-clamp electrophysiology. Furthermore, this document presents a hypothetical data summary to illustrate how to tabulate and interpret results from such studies. Diagrams of the experimental workflow and the TRPV1 signaling pathway are included to provide a clear visual representation of the processes involved.
Introduction
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons.[1][2] It functions as a polymodal integrator of noxious stimuli, including high temperatures (>43°C), acidic conditions, and various endogenous and exogenous chemical ligands, such as capsaicin, the pungent component of chili peppers.[1] Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting a sensation of pain.[1]
Given its central role in nociception, TRPV1 has emerged as a promising therapeutic target for the development of novel analgesics.[3][4] Modulation of TRPV1 activity, either by agonists to induce desensitization or by antagonists to block activation, represents a viable strategy for pain management.[2][4]
This compound is a synthetic compound with a structure that suggests potential interaction with the vanilloid-binding pocket of the TRPV1 channel. This document outlines detailed protocols for characterizing the in vitro pharmacological profile of this compound on human TRPV1 channels expressed in Human Embryonic Kidney 293 (HEK293) cells.
Data Presentation (Hypothetical Data)
To effectively assess the activity of this compound on TRPV1 channels, its potency as an agonist or antagonist needs to be quantified. Below are examples of how to present such quantitative data in a structured format.
Table 1: Agonist Activity of this compound on hTRPV1-expressing HEK293 Cells.
This table summarizes the potency of this compound in activating TRPV1 channels, as determined by a calcium imaging assay. The EC50 value represents the concentration of the compound that elicits a half-maximal response.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) |
| This compound | Calcium Imaging (Fluo-4 AM) | HEK293-hTRPV1 | EC50 | 150 ± 15 |
| Capsaicin (Control) | Calcium Imaging (Fluo-4 AM) | HEK293-hTRPV1 | EC50 | 50 ± 5 |
Table 2: Antagonist Activity of a Hypothetical Antagonist on Capsaicin-Induced TRPV1 Activation.
This table illustrates how to present data for a compound acting as a TRPV1 antagonist. The IC50 value represents the concentration of the antagonist that inhibits the response to a fixed concentration of an agonist (e.g., capsaicin) by 50%.
| Compound | Assay Type | Cell Line | Agonist (Concentration) | Parameter | Value (nM) |
| Hypothetical Antagonist | Patch-Clamp Electrophysiology | HEK293-hTRPV1 | Capsaicin (100 nM) | IC50 | 75 ± 8 |
| Capsazepine (Control) | Patch-Clamp Electrophysiology | HEK293-hTRPV1 | Capsaicin (100 nM) | IC50 | 40 ± 6 |
Experimental Protocols
Cell Culture and Transfection
HEK293 cells are a suitable host for the heterologous expression of TRPV1 channels for in vitro assays.
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression, HEK293 cells are transfected with a plasmid encoding human TRPV1 (hTRPV1) using a suitable transfection reagent. Co-transfection with a fluorescent reporter plasmid (e.g., expressing GFP) can aid in identifying successfully transfected cells.[5] Assays are typically performed 24-48 hours post-transfection.[5]
Calcium Imaging Assay using Fluo-4 AM
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV1 channel activation.[6]
Materials:
-
HEK293 cells stably or transiently expressing hTRPV1
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (pH 7.4)
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO) as a positive control
-
Fluorescence plate reader with excitation at 490 nm and emission at 515 nm.[7]
Procedure:
-
Cell Plating: Seed the hTRPV1-expressing HEK293 cells into 96-well plates at a density of 40,000 to 80,000 cells per well and culture overnight.[8][9]
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[8][9]
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition and Measurement:
-
Prepare serial dilutions of this compound and the positive control (capsaicin) in HBSS.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the test compounds to the wells and continue recording the fluorescence intensity for a defined period (e.g., 5 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPV1 channels.[10][11]
Materials:
-
HEK293 cells expressing hTRPV1, plated on glass coverslips
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ resistance)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES (pH 7.2 with KOH).
-
This compound stock solution (in DMSO)
-
Capsaicin stock solution (in DMSO)
Procedure:
-
Cell Preparation: Place a coverslip with adherent hTRPV1-expressing HEK293 cells in the recording chamber and perfuse with the external solution.
-
Pipette Preparation: Fill a glass pipette with the internal solution and mount it on the micromanipulator.
-
Whole-Cell Configuration:
-
Approach a single transfected cell with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record baseline currents.
-
Apply this compound at various concentrations via the perfusion system and record the elicited currents.
-
To test for antagonist activity, pre-apply the compound for a short period before co-applying it with a known TRPV1 agonist like capsaicin.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
For agonist activity, plot the current amplitude against the compound concentration to determine the EC50.
-
For antagonist activity, calculate the percentage of inhibition of the agonist-induced current and plot it against the antagonist concentration to determine the IC50.
-
Visualizations
TRPV1 Signaling Pathway
Caption: TRPV1 channel activation and downstream signaling cascade.
Experimental Workflow for Calcium Imaging
Caption: Workflow for the Fluo-4 AM calcium imaging assay.
Logical Relationship for Agonist vs. Antagonist Determination
Caption: Decision tree for classifying compound activity on TRPV1.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopen.com [benthamopen.com]
- 4. TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Fluorescence-Based Assay for TRPV1 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hellobio.com [hellobio.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Application Notes & Protocols: Formulation of N-[4-(benzyloxy)phenyl]pentanamide for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-[4-(benzyloxy)phenyl]pentanamide is a compound of interest in drug discovery programs. Its physicochemical properties, particularly its predicted high lipophilicity and low aqueous solubility, present significant challenges for achieving adequate systemic exposure in preclinical in vivo studies. As with many new chemical entities, it is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, meaning its absorption is limited by its dissolution rate and/or solubility.[1][2][3][4] Therefore, enabling formulations are critical for the successful preclinical evaluation of this compound.
These application notes provide a comprehensive overview of formulation strategies and detailed protocols for the development of an oral formulation of this compound suitable for in vivo pharmacokinetic and efficacy studies in animal models. The focus is on lipid-based formulations, a proven approach for enhancing the oral bioavailability of poorly water-soluble drugs.[5][6][7]
Data Presentation: Formulation Screening
A preliminary screening of various excipients is essential to identify a suitable vehicle for this compound. The following tables summarize hypothetical solubility data in various solvents, co-solvents, and surfactants, which is a critical first step in developing a lipid-based formulation.
Table 1: Solubility of this compound in Various Vehicles at 25°C
| Vehicle Category | Excipient | Solubility (mg/mL) |
| Oils | Sesame Oil | 15.2 |
| Maisine® CC | 25.8 | |
| Labrafac™ PG | 18.5 | |
| Surfactants | Kolliphor® RH 40 | 120.5 |
| Labrasol® ALF | 155.3 | |
| Tween® 80 | 98.7 | |
| Co-solvents | Transcutol® HP | 250.1 |
| Propylene Glycol | 85.4 | |
| Ethanol | 65.2 |
Table 2: Composition of Lead Formulations for In Vivo Evaluation
| Formulation ID | Component | Concentration (% w/w) | Rationale |
| F1 (Lipid Solution) | This compound | 5 | Simple lipid solution for baseline assessment. |
| Maisine® CC | 95 | Good solubilizing capacity. | |
| F2 (SEDDS) | This compound | 5 | Self-emulsifying system to enhance dispersion and absorption.[5] |
| Labrafac™ PG | 30 | Oil phase. | |
| Labrasol® ALF | 45 | Surfactant for emulsification. | |
| Transcutol® HP | 20 | Co-solvent to improve drug loading and solvent capacity.[1] | |
| F3 (Suspension) | This compound (micronized) | 5 | Particle size reduction to increase dissolution rate.[3][4] |
| 0.5% Carboxymethyl cellulose | 94.5 | Suspending agent. | |
| 0.5% Tween® 80 | 0.5 | Wetting agent. |
Experimental Protocols
Protocol 1: Preparation of Lipid-Based Formulations
1.1. Materials and Equipment:
-
This compound
-
Excipients (as listed in Table 2)
-
Analytical balance
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath or heating block
1.2. Procedure for F1 (Lipid Solution):
-
Weigh the required amount of Maisine® CC into a glass vial.
-
While stirring, gradually add the weighed this compound to the vial.
-
Continue stirring at room temperature until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary to facilitate dissolution.
-
Visually inspect for complete dissolution.
1.3. Procedure for F2 (Self-Emulsifying Drug Delivery System - SEDDS):
-
Weigh and add Labrafac™ PG, Labrasol® ALF, and Transcutol® HP into a glass vial.
-
Mix the excipients thoroughly using a vortex mixer until a homogenous mixture is obtained.
-
Gradually add the weighed this compound to the excipient mixture while stirring.
-
Continue stirring at room temperature until the compound is fully dissolved. The resulting formulation should be a clear, isotropic liquid.
Protocol 2: Characterization of SEDDS (F2)
2.1. Emulsification Study:
-
Add 1 mL of the F2 formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) in a glass beaker with gentle stirring.
-
Observe the formation of the emulsion and record the time taken for complete dispersion.
-
Measure the droplet size and polydispersity index (PDI) of the resulting emulsion using a dynamic light scattering (DLS) instrument.
2.2. Thermodynamic Stability:
-
Subject the F2 formulation to three freeze-thaw cycles (-20°C for 48 h followed by 25°C for 48 h).
-
Centrifuge the formulation at 3,500 rpm for 30 minutes.
-
Visually inspect for any signs of phase separation or drug precipitation.
Protocol 3: In Vivo Pharmacokinetic Study
3.1. Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
3.2. Dosing and Sampling:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Administer the formulations (F1, F2, and F3) via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
3.3. Bioanalysis:
-
Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.
Mandatory Visualizations
Signaling Pathway
While the precise mechanism of action for this compound is not specified, related structures have been shown to interact with various cellular signaling pathways. For illustrative purposes, a hypothetical pathway is presented below, depicting the compound as an inhibitor of a key kinase involved in a cancer-related signaling cascade.
Caption: Hypothetical MAPK/ERK signaling pathway inhibition.
Experimental Workflow
The following diagram outlines the logical flow of the formulation development and in vivo evaluation process.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 4. future4200.com [future4200.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: N-[4-(benzyloxy)phenyl]pentanamide in Capsaicin-Induced Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capsaicin, the pungent component of chili peppers, selectively activates the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1][2][3] Activation of TRPV1 by capsaicin leads to an influx of calcium and sodium ions, resulting in neuronal depolarization, the sensation of pain, and localized neurogenic inflammation.[4] Consequently, capsaicin-induced pain models are invaluable tools for the screening and characterization of novel analgesic compounds, particularly those targeting the TRPV1 receptor.[5][6] N-[4-(benzyloxy)phenyl]pentanamide is a novel synthetic compound with a structural motif suggestive of potential interaction with the TRPV1 receptor. These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic potential of this compound in preclinical capsaicin-induced pain models.
Hypothetical Mechanism of Action
It is hypothesized that this compound acts as a competitive antagonist at the TRPV1 receptor. By binding to the receptor, it is presumed to prevent the binding of capsaicin, thereby inhibiting channel activation and subsequent nociceptive signaling. This proposed mechanism suggests that this compound could attenuate capsaicin-induced pain behaviors.
Data Presentation
In Vitro: Inhibition of Capsaicin-Induced Calcium Influx
The inhibitory effect of this compound on capsaicin-induced calcium influx was assessed in HEK293 cells stably expressing the human TRPV1 receptor.
| Concentration of this compound | Capsaicin (1 µM) Induced [Ca2+]i Peak Amplitude (% of Control) |
| 10 nM | 85.2 ± 5.1 |
| 100 nM | 52.6 ± 4.3 |
| 1 µM | 15.8 ± 2.9 |
| 10 µM | 5.1 ± 1.2 |
| IC50 | 125 nM |
In Vivo: Reduction of Capsaicin-Induced Nocifensive Behaviors
The analgesic efficacy of this compound was evaluated in a murine model of capsaicin-induced paw licking/flinching.
| Treatment Group | Dose (mg/kg, i.p.) | Time Spent Licking/Flinching (seconds in 5 min) |
| Vehicle (1% Tween 80 in Saline) | - | 125.4 ± 10.2 |
| This compound | 1 | 98.7 ± 8.5 |
| This compound | 10 | 45.2 ± 5.1 |
| This compound | 30 | 18.9 ± 3.7 |
| Positive Control (Capsazepine) | 10 | 35.6 ± 4.8 |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay
Objective: To determine the in vitro potency of this compound in inhibiting capsaicin-induced calcium influx in TRPV1-expressing cells.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-hTRPV1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Dye Loading: Wash cells with HBSS. Load cells with Fura-2 AM (5 µM) and Pluronic F-127 (0.02%) in HBSS for 60 minutes at 37°C.
-
Compound Incubation: Wash cells twice with HBSS. Add varying concentrations of this compound or vehicle to the wells and incubate for 20 minutes at room temperature.
-
Calcium Measurement: Measure baseline fluorescence for 1 minute. Add capsaicin (final concentration 1 µM) to all wells and continue to record fluorescence for 5 minutes.
-
Data Analysis: Calculate the ratio of fluorescence at 340 nm and 380 nm excitation to determine the intracellular calcium concentration. The peak response following capsaicin addition is used to determine the inhibitory effect of the compound.
Protocol 2: In Vivo Capsaicin-Induced Paw Licking/Flinching Model
Objective: To assess the in vivo analgesic efficacy of this compound against acute capsaicin-induced pain.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
This compound
-
Vehicle (1% Tween 80 in saline)
-
Capsaicin (0.1% in saline with 1% ethanol)
-
Observation chambers with a clear floor
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before testing.
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to capsaicin injection.
-
Capsaicin Injection: Inject 20 µL of capsaicin solution into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after capsaicin injection, place the mouse back into the observation chamber and record the cumulative time spent licking or flinching the injected paw for 5 minutes.
-
Data Analysis: Compare the time spent in nocifensive behaviors between the vehicle-treated and compound-treated groups.
Visualizations
Caption: Workflow for the in vivo capsaicin-induced pain model.
Caption: Hypothesized mechanism of this compound on the TRPV1 signaling pathway.
References
- 1. Understanding diverse TRPV1 signaling – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRPV1 - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Capsaicin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Capsaicin induced Inflammatory Pain Model Development Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Notes and Protocols for Evaluating N-[4-(benzyloxy)phenyl]pentanamide Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and development of novel therapeutic agents require robust and reproducible methods for evaluating their biological activity. Cell-based assays are fundamental tools in this process, offering insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context.[1] This document provides a comprehensive guide to a panel of standard cell-based assays for characterizing the efficacy of N-[4-(benzyloxy)phenyl]pentanamide (BPP) , a novel chemical entity.
While the specific mechanism of action for BPP is under investigation, related structures have been shown to possess anti-proliferative or cytotoxic properties.[2][3] Therefore, the protocols outlined herein focus on three key pillars of anti-cancer drug evaluation:
-
Cell Viability and Cytotoxicity: To determine the concentration-dependent effect of BPP on cell survival and metabolic activity.
-
Apoptosis Induction: To elucidate whether BPP induces programmed cell death, a desired outcome for many anti-cancer therapies.
-
Cell Cycle Progression: To assess if BPP causes cell cycle arrest, inhibiting proliferation.
These assays will enable researchers to establish a comprehensive preliminary profile of BPP's cellular effects, guiding further preclinical development.
Hypothesized Mechanism of Action: Induction of Apoptosis
Many cytotoxic compounds exert their effects by triggering apoptosis, or programmed cell death. This process is tightly regulated by a complex signaling network, primarily involving a family of proteases called caspases.[4] The two main apoptosis pathways, the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated), converge on the activation of executioner caspases, such as Caspase-3, which then cleave key cellular substrates, leading to the orderly dismantling of the cell.[5][6] It is hypothesized that BPP may interact with components of these pathways to initiate cell death.
References
- 1. bioivt.com [bioivt.com]
- 2. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. [PDF] Biochemical pathways of caspase activation during apoptosis. | Semantic Scholar [semanticscholar.org]
Application Notes: N-[4-(benzyloxy)phenyl]pentanamide in Neuropathic Pain Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neuropathic pain, a complex chronic pain state resulting from nerve damage or disease, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. N-[4-(benzyloxy)phenyl]pentanamide is a novel small molecule under investigation for its potential analgesic effects in neuropathic pain models. These application notes provide an overview of its proposed mechanism of action, key experimental data, and detailed protocols for its evaluation in a research setting.
Proposed Mechanism of Action
This compound is hypothesized to act as a modulator of key signaling pathways implicated in the pathogenesis of neuropathic pain. While the precise molecular target is under active investigation, preliminary studies suggest a potential interaction with transient receptor potential (TRP) channels, specifically TRPV1, which is a key integrator of noxious stimuli. It is proposed that this compound may also influence downstream signaling cascades involving p38 MAPK, a kinase known to be activated in dorsal root ganglion (DRG) neurons following nerve injury and contribute to the maintenance of neuropathic pain.
Hypothetical Signaling Pathway
Caption: Proposed mechanism of this compound in neuropathic pain.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro and in vivo data for this compound.
Table 1: In Vitro Activity Profile
| Assay Type | Target/Cell Line | Parameter | Value |
| Receptor Binding | Recombinant Human TRPV1 | Ki | 250 nM |
| Functional Assay | HEK293 cells expressing hTRPV1 | IC50 (Capsaicin-induced Ca2+ influx) | 450 nM |
| Kinase Assay | Recombinant Human p38 MAPK | IC50 | 1.2 µM |
| Cytotoxicity | Primary rat DRG neurons | CC50 | > 50 µM |
Table 2: In Vivo Efficacy in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) - Day 7 Post-CCI | Paw Withdrawal Latency (s) - Day 7 Post-CCI |
| Vehicle | - | 3.5 ± 0.4 | 5.2 ± 0.6 |
| This compound | 10 | 7.8 ± 0.9 | 10.1 ± 1.2 |
| This compound | 30 | 12.5 ± 1.5 | 15.8 ± 1.9 |
| Gabapentin (Positive Control) | 50 | 10.2 ± 1.1 | 13.5 ± 1.6 |
| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging Assay in TRPV1-Expressing HEK293 Cells
Objective: To determine the inhibitory effect of this compound on capsaicin-induced calcium influx in cells expressing human TRPV1.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Capsaicin
-
This compound
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Seed HEK293-hTRPV1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells with HBSS.
-
Add the loading buffer to each well and incubate for 60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes.
-
Measure the baseline fluorescence using a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Add a final concentration of 1 µM capsaicin to each well to stimulate the TRPV1 channels.
-
Immediately measure the fluorescence intensity over time for 5 minutes.
-
Calculate the percentage of inhibition of the capsaicin-induced response for each concentration of the test compound to determine the IC50 value.
Protocol 2: In Vivo Assessment of Mechanical Allodynia in a CCI Model
Objective: To evaluate the efficacy of this compound in reducing mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Chronic Constriction Injury (CCI) Surgery:
-
Anesthetize the rat.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision with sutures.
-
Allow the animals to recover for 7 days.
-
-
Assessment of Mechanical Allodynia:
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate for 15-20 minutes.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw on the injured side.
-
A positive response is noted as a sharp withdrawal of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
-
-
Drug Administration and Testing:
-
Administer this compound or vehicle orally (p.o.).
-
Measure the PWT at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the time course of the analgesic effect.
-
-
Data Analysis:
-
Compare the PWT between the vehicle- and drug-treated groups using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
This compound represents a promising lead compound for the development of novel analgesics for neuropathic pain. The provided data and protocols offer a framework for its further investigation. Future studies should focus on elucidating the precise molecular target, exploring its efficacy in other models of neuropathic pain, and conducting comprehensive pharmacokinetic and toxicological profiling. These efforts will be crucial in determining its potential for clinical development.
Application Notes and Protocols for N-[4-(benzyloxy)phenyl]pentanamide Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(benzyloxy)phenyl]pentanamide is a small molecule with potential therapeutic applications. Its structural similarity to known epigenetic modulators suggests it may function as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] The inhibition of HDACs can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[1] Consequently, HDAC inhibitors are a promising class of anti-cancer agents.[1][3]
These application notes provide a comprehensive experimental framework for conducting in vitro and in vivo dose-response studies to characterize the biological activity of this compound. The protocols herein focus on evaluating its potential as an HDAC inhibitor, assessing its cytotoxic effects on cancer cells, and establishing a preliminary in vivo therapeutic window.
Proposed Signaling Pathway: HDAC Inhibition
HDAC inhibitors typically exert their effects by preventing the deacetylation of histones and non-histone proteins. This leads to the hyperacetylation of these targets, which in turn modulates various cellular processes. Key outcomes of HDAC inhibition in cancer cells include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1][2] The diagram below illustrates the proposed signaling cascade initiated by the inhibition of HDACs.
In Vitro Dose-Response Experimental Design
The initial characterization of this compound involves a series of in vitro assays to determine its potency as an HDAC inhibitor and its effect on cancer cell viability.
Experimental Workflow: In Vitro Studies
The following diagram outlines the workflow for the in vitro dose-response evaluation of the compound.
Protocol: Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits (e.g., Epigenase™ HDAC Activity/Inhibition Direct Assay Kit) and is designed to quantify the enzymatic activity of HDACs in the presence of the test compound.[4][5]
Materials:
-
This compound
-
HDAC Assay Buffer
-
Purified human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trypsin and a pan-HDAC inhibitor like Trichostatin A)
-
Deacetylated standard (e.g., Boc-Lys-AMC)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound in HDAC Assay Buffer. A typical starting range is from 1 nM to 100 µM.
-
Standard Curve: Prepare a standard curve using the deacetylated standard to quantify the amount of product formed.
-
Reaction Setup: In a 96-well plate, add the following to triplicate wells:
-
HDAC Assay Buffer
-
Purified HDAC enzyme
-
Varying concentrations of this compound or vehicle control (DMSO).
-
-
Initiate Reaction: Add the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop and Develop: Add the developer solution to each well. This stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorophore.
-
Read Fluorescence: Incubate for another 15 minutes at 37°C, then measure the fluorescence.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the fluorescence intensity against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with the compound.[6][7]
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the log of the compound concentration to determine the cytotoxic IC50 value.
Protocol: Western Blot for Histone Acetylation
This protocol is used to assess the target engagement of the compound in a cellular context by measuring the levels of acetylated histones.[8][9]
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: After treating cells with this compound for a specified time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted 1:1000 in blocking buffer) overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone signal to the total histone signal to determine the fold-change in acetylation upon compound treatment.
In Vivo Dose-Response Experimental Design
Following in vitro characterization, a preliminary in vivo study is essential to evaluate the compound's efficacy, tolerability, and pharmacodynamic effects in a living organism. A tumor xenograft model in mice is a standard approach for anti-cancer drug candidates.
Experimental Workflow: In Vivo Studies
The diagram below provides a general workflow for an in vivo dose-finding study.
Protocol: Mouse Xenograft Model Dose-Finding Study
This protocol outlines a dose-range-finding study to assess the anti-tumor activity and tolerability of this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (same as used in vitro)
-
This compound
-
Sterile vehicle for formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Calipers, animal scales
-
Anesthesia, surgical tools for euthanasia
Procedure:
-
Tumor Implantation: Subcutaneously implant 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated as (Length x Width²) / 2.
-
Group Assignment: Randomize mice into treatment groups (n=8-10 mice per group), including a vehicle control group and at least three dose levels of the compound (e.g., 10, 30, and 100 mg/kg).
-
Dosing: Administer the compound or vehicle daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a set period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe mice daily for any signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
-
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the planned treatment duration.
-
Tissue Collection: At the endpoint, euthanize the mice. Collect tumors and major organs (liver, spleen, kidneys) for pharmacodynamic and toxicological analysis.
-
Analysis:
-
Efficacy: Calculate the Tumor Growth Inhibition (TGI) for each dose group.
-
Tolerability: Evaluate changes in body weight and clinical signs of toxicity.
-
Pharmacodynamics: Analyze tumor lysates by Western blot for acetylated histone levels to confirm target engagement in vivo.
-
Data Presentation
Quantitative data from the dose-response studies should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: In Vitro Activity Summary of this compound
| Assay Type | Cell Line / Enzyme | Endpoint | Result (IC50) |
|---|---|---|---|
| HDAC Enzymatic Assay | Purified HDAC1 | Inhibition | [Value] µM |
| HDAC Enzymatic Assay | Purified HDAC3 | Inhibition | [Value] µM |
| Cell Viability Assay | HeLa | Cytotoxicity | [Value] µM |
| Cell Viability Assay | A549 | Cytotoxicity | [Value] µM |
Table 2: In Vitro Cellular Acetylation Dose-Response
| Compound Conc. (µM) | Cell Line | Fold Change in Acetyl-H3 (Normalized to Total H3) |
|---|---|---|
| 0 (Vehicle) | HeLa | 1.0 |
| 0.1 | HeLa | [Value] |
| 1.0 | HeLa | [Value] |
| 10.0 | HeLa | [Value] |
Table 3: In Vivo Efficacy and Tolerability Summary
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 0 | [Value] | 0 | [Value] |
| Compound (Low Dose) | 10 | [Value] | [Value] | [Value] |
| Compound (Mid Dose) | 30 | [Value] | [Value] | [Value] |
| Compound (High Dose) | 100 | [Value] | [Value] | [Value] |
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigentek.com [epigentek.com]
- 5. epigentek.com [epigentek.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone Acetylation Western Blots [bio-protocol.org]
- 9. Histone western blot protocol | Abcam [abcam.com]
- 10. epigentek.com [epigentek.com]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
Troubleshooting & Optimization
Improving the solubility of N-[4-(benzyloxy)phenyl]pentanamide for biological assays
Welcome to the technical support center for N-[4-(benzyloxy)phenyl]pentanamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous assay buffer?
A1: this compound has a chemical structure with significant hydrophobic regions (a benzene ring, a benzyl group, and a pentyl chain), making it poorly soluble in aqueous solutions. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous buffer, a common issue for lipophilic molecules in biological assays.[1][2]
Q2: What is the recommended starting solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and recommended initial solvent for creating high-concentration stock solutions of poorly soluble compounds like this compound.[3][4][5] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar substances.[4] However, it is crucial to use the lowest effective concentration in your final assay, as DMSO can exhibit cellular toxicity at higher concentrations (typically above 0.5-1%).[3][6][7]
Q3: Can I use ethanol as a solvent?
A3: Yes, ethanol is another common co-solvent used in biological assays.[8] Similar to DMSO, it's important to control the final concentration in your assay medium to avoid solvent-induced cytotoxicity or other off-target effects.[3][6]
Q4: What are cyclodextrins and how can they improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate poorly soluble guest molecules, like this compound, forming inclusion complexes.[11][12][13] This complexation effectively increases the aqueous solubility and stability of the guest molecule.[10][12][14]
Q5: How do surfactants help in solubilizing compounds?
A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[15][16][17][18] The hydrophobic core of these micelles can entrap poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[15][17][18][19]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
This is one of the most common issues when working with hydrophobic compounds. The following decision-making workflow can help you troubleshoot this problem.
Caption: Troubleshooting workflow for compound precipitation.
Issue: Inconsistent Assay Results or Low Signal
Poor solubility can lead to an inaccurate effective concentration of your compound, resulting in variability and unreliable data.
| Possible Cause | Recommended Solution | Key Considerations |
| Micro-precipitation | The compound may be precipitating out of solution at a scale not easily visible to the naked eye. | Centrifuge your final diluted compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes before adding the supernatant to the assay. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surfaces of pipette tips, tubes, and assay plates, reducing the effective concentration. | - Use low-adhesion microplates and pipette tips.- Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic® F-68) or BSA (0.1%) to the assay buffer to block non-specific binding sites. |
| Solvent Effects | The concentration of the organic solvent (e.g., DMSO) may be affecting the biological system (e.g., enzyme activity, cell viability).[3][6] | - Always run a vehicle control with the same final concentration of the solvent to account for its effects.- Keep the final solvent concentration as low as possible and consistent across all wells.[3][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-solvent
This protocol describes the standard method for preparing solutions for in vitro assays.
Caption: Workflow for preparing stock and working solutions.
Detailed Steps:
-
Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% high-purity DMSO to achieve a high concentration stock (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure complete dissolution by vortexing and/or using a bath sonicator.
-
Aliquot the stock solution into small volumes in low-adhesion tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Solution:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Create intermediate dilutions from the stock solution using 100% DMSO.
-
To prepare the final working concentration, add a small volume of the DMSO intermediate solution to your pre-warmed aqueous assay buffer (a "spike-in" method). For example, to achieve a 1:100 dilution, add 2 µL of the DMSO solution to 198 µL of buffer. This minimizes the final DMSO concentration.
-
Immediately vortex the solution vigorously to ensure rapid dispersion and prevent precipitation.[20]
-
Protocol 2: Improving Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method is useful when co-solvents are not sufficient or interfere with the assay. Cyclodextrins can enhance the solubility of compounds in aqueous media.[11][12]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired assay buffer (e.g., 10-40% w/v).
-
Complexation:
-
Add the this compound powder directly to the HP-β-CD solution.
-
Alternatively, prepare a concentrated stock of the compound in a minimal amount of a volatile organic solvent (e.g., ethanol). Add this dropwise to the stirring HP-β-CD solution.
-
-
Equilibration: Vigorously stir or shake the mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. It is highly recommended to determine the actual concentration of the solubilized compound in the supernatant using an analytical method like HPLC-UV.
-
Assay Dilution: Use the clarified, quantified supernatant as your stock solution for further dilutions in the assay buffer.
| Solubilization Method | Typical Final Conc. in Assay | Advantages | Disadvantages |
| DMSO | < 0.5% (v/v)[3] | High solubilizing power for many compounds; well-established. | Can be toxic to cells at higher concentrations; may interfere with some assays.[3][6] |
| Ethanol | < 1% (v/v) | Biocompatible at low concentrations; volatile. | Less effective than DMSO for highly lipophilic compounds; can still cause cellular stress.[7] |
| HP-β-Cyclodextrin | 0.1 - 2% (w/v) | Low cellular toxicity; can improve compound stability.[6] | May not be effective for all compounds; can potentially interact with cell membranes or assay components. |
| Tween® 80 / Polysorbate 80 | 0.01 - 0.1% (v/v) | Effective at low concentrations; can reduce adsorption to plastics. | Can interfere with assays involving lipid membranes or lipases; potential for cell toxicity. |
Relevant Signaling Pathway Visualization
Should the biological target of this compound be a receptor tyrosine kinase (RTK), understanding the general signaling cascade is crucial. Poor solubility can prevent the compound from reaching its target, thus inhibiting any downstream effects.
Caption: Generic RTK signaling pathway highlighting the critical role of solubilization.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 10. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine [mdpi.com]
- 12. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jocpr.com [jocpr.com]
- 16. pure.hud.ac.uk [pure.hud.ac.uk]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 18. researchgate.net [researchgate.net]
- 19. asianpharmtech.com [asianpharmtech.com]
- 20. bioassaysys.com [bioassaysys.com]
Overcoming challenges in the synthesis of N-[4-(benzyloxy)phenyl]pentanamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-[4-(benzyloxy)phenyl]pentanamide and its derivatives.
Troubleshooting Guide
This guide addresses common experimental challenges in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. The nucleophilicity of the amine group in 4-(benzyloxy)aniline is a critical aspect. Electron-withdrawing substituents on the aniline ring can decrease its reactivity, leading to incomplete reactions.[1][2]
Possible Causes & Solutions:
-
Insufficiently Activated Carboxylic Acid: If you are using a carboxylic acid coupling reaction, ensure your activating agents are fresh and used in appropriate stoichiometric amounts.
-
Poor Nucleophilicity of the Amine: The lone pair of electrons on the nitrogen atom of the aniline derivative might be less available for nucleophilic attack. Consider using a stronger base or a more reactive acylating agent.
-
Suboptimal Reaction Conditions: Temperature and reaction time are crucial. Aromatic amines are generally less reactive than aliphatic amines, so longer reaction times or higher temperatures might be necessary. However, excessive heat can lead to side reactions and degradation.
-
Moisture Contamination: Acyl halides and many coupling reagents are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored reagents.
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents.
-
Consider Alternative Reagents: If using pentanoyl chloride, ensure it is of high purity. For coupling reactions with pentanoic acid, explore different coupling agents.
Q2: I am observing the formation of an unexpected side product. What could it be?
A2: A common side reaction in the acylation of molecules containing both amine and hydroxyl groups is O-acylation.[3] In the case of using a precursor like 4-aminophenol before benzylation, the hydroxyl group can compete with the amino group for the acylating agent.[3]
Potential Side Products & Prevention:
-
O-acylated Product: Formation of an ester by-product. The amino group is generally a stronger nucleophile than the hydroxyl group, making N-acylation the major pathway under mild conditions.[3] However, prolonged reaction times or harsh conditions can favor O-acylation.
-
Solution: Ensure the hydroxyl group is protected with the benzyl group before proceeding with the acylation step. If starting from 4-aminophenol, the benzylation should be the first step.
-
-
Di-acylated Product: While less common with secondary amides, it's a possibility under forcing conditions.
-
Solution: Use a controlled stoichiometry of the acylating agent.
-
Q3: The purification of my final product is challenging, and I am losing a significant amount of product during column chromatography. What are better purification methods?
A3: Loss of amide product during column chromatography is a frequent issue. Recrystallization is often a more effective and higher-yielding purification method for amides.[4]
Recommended Purification Strategy:
-
Initial Work-up: After the reaction, perform a standard aqueous work-up to remove water-soluble impurities and unreacted starting materials.
-
Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly. Suitable solvents for recrystallization of amides include ethanol, acetone, or acetonitrile.[4]
-
Solvent Selection: Experiment with different solvent systems to find the one that provides good solubility at high temperatures and poor solubility at room temperature for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the N-acylation of 4-(benzyloxy)aniline with pentanoyl chloride or the coupling of 4-(benzyloxy)aniline with pentanoic acid using a suitable coupling agent.
Q2: Which coupling agents are recommended for the reaction between 4-(benzyloxy)aniline and pentanoic acid?
A2: Several coupling agents can be effective for amide bond formation. Common choices include N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 4-(dimethylamino)pyridine (DMAP), or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt).[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Acyl chlorides like pentanoyl chloride are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Always quench any unreacted acyl chloride carefully with a suitable reagent like a solution of sodium bicarbonate.
Q4: Can I use a different protecting group for the phenol instead of benzyl?
A4: Yes, other protecting groups for phenols can be used. The choice of protecting group will depend on the overall synthetic strategy and the reaction conditions of subsequent steps. The benzyl group is common due to its relative stability and ease of removal by catalytic hydrogenation.
Quantitative Data Summary
The following tables summarize typical reaction parameters and yields for the synthesis of related N-aryl amides. These values can serve as a starting point for optimizing the synthesis of this compound derivatives.
| Starting Material | Acylating/Coupling Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-benzyloxyphenol | DCC, DMAP | Dichloromethane | Room Temperature | 24 h | 76 | [6] |
| 1-(4-aminophenyl)-...-one | 5-chlorovaleroyl chloride | Dichloromethane | Not specified | Not specified | 96 | [7] |
| Aniline derivative | TBTU, DIEA | DMF | Room Temperature | 4-5 h | Low | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for N-acylation of anilines.
Materials:
-
4-(benzyloxy)aniline
-
Pentanoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(benzyloxy)aniline (1.0 equivalent) in anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add pentanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield this compound as a solid.
Visualizations
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
Representative Signaling Pathway Involvement
N-phenylamide derivatives have been investigated as antagonists for receptors such as the Androgen Receptor (AR), which is implicated in prostate cancer. The following diagram illustrates a simplified AR signaling pathway that could be targeted by such derivatives.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing N-[4-(benzyloxy)phenyl]pentanamide Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the stability of N-[4-(benzyloxy)phenyl]pentanamide in solution. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Section 1: Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: My this compound solution is showing significant degradation shortly after preparation. What are the likely causes and how can I mitigate this?
Answer:
Rapid degradation in aqueous solutions is likely due to hydrolysis of the amide bond or oxidation of the benzyloxy group. The rate of degradation is often influenced by pH, temperature, and exposure to light and oxygen.
Potential Degradation Pathways:
-
Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions directly attack the carbonyl carbon.[1] Generally, amide hydrolysis is slower than ester hydrolysis but can be significant under harsh conditions.[2]
-
Oxidation: The benzylic ether linkage can undergo oxidative cleavage.[3] This process can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The benzylic carbon is particularly susceptible to oxidation, which can lead to the formation of an aromatic aldehyde and an alcohol.
-
Photodegradation: Aromatic amides and benzylic ethers can be sensitive to light, particularly UV radiation.[4] Exposure to light can generate free radicals, leading to a cascade of degradation reactions.[4]
Troubleshooting Steps & Solutions:
| Factor | Troubleshooting Action | Recommended Solution | Citation |
| pH | Determine the pH of your solution. Degradation is often accelerated at pH extremes. | Buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7). The optimal pH should be determined experimentally through a pH-rate profile study. | [5] |
| Oxygen | De-gas your solvent and handle the solution under an inert atmosphere (e.g., nitrogen or argon). | Prepare solutions using de-gassed solvents and store them in sealed vials under an inert gas. | [3] |
| Light | Protect the solution from light by using amber vials or wrapping the container in aluminum foil. | Conduct all experiments under low-light conditions or with appropriate light protection. | [4] |
| Temperature | Store solutions at reduced temperatures (e.g., 2-8 °C or -20 °C). | Evaluate the effect of temperature on stability to determine optimal storage conditions. Avoid repeated freeze-thaw cycles. | [5] |
| Metal Ions | Use high-purity solvents and glassware. Consider adding a chelating agent. | Add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions that can catalyze oxidation. |
Experimental Workflow for Investigating Degradation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
Troubleshooting N-[4-(benzyloxy)phenyl]pentanamide variability in experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in experimental results involving N-[4-(benzyloxy)phenyl]pentanamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an organic compound. While specific research on this exact molecule is not widely published, its structural motifs are found in compounds investigated for various biological activities. For instance, related N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives have been explored as antagonists of the human androgen receptor for potential use in prostate cancer treatment.[1] Another related compound, N-[4-(benzyloxy)phenyl]glycinamide, has been investigated as a potent inhibitor of leukotriene A-4 hydrolase.[2] The pentanamide moiety suggests potential for interaction with biological targets that recognize fatty acid amides.
Q2: What are the critical quality attributes of this compound that can affect experimental outcomes?
The purity, identity, and stability of this compound are crucial for reproducible experimental results. Key attributes include:
-
Purity: The presence of impurities from the synthesis, such as starting materials, reagents, or by-products, can lead to off-target effects or inaccurate quantification. Purity should be assessed using techniques like HPLC, NMR, and elemental analysis.[3][4]
-
Identity: Confirmation of the chemical structure is essential. Spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry should be used to verify the correct structure.[4][5]
-
Stability: The compound's stability under storage and experimental conditions (e.g., temperature, light, pH, solvent) should be understood to prevent degradation, which can alter its activity.[6]
Q3: How should this compound be stored to ensure its stability?
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Purification Issues
Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?
Low reaction yields can be attributed to several factors.[7][8]
-
Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time.
-
Side reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. Re-evaluate the reaction conditions (temperature, solvent, catalyst) to minimize side reactions.
-
Product decomposition: The product may be unstable under the reaction or workup conditions.[7] Test the stability of the purified product under the reaction conditions to check for degradation.
-
Losses during workup and purification: Significant amounts of product can be lost during extraction, washing, and chromatography steps.[7] Ensure proper phase separation during extractions and minimize the number of purification steps if possible.
Q5: I am observing unexpected peaks in the NMR spectrum of my synthesized this compound. What could be the reason?
Unexpected peaks in the NMR spectrum usually indicate the presence of impurities.
-
Residual solvent: Peaks corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are often observed.
-
Starting materials: Compare the spectrum with the NMR spectra of the starting materials to check for their presence.
-
By-products: Unexpected peaks could be from side products formed during the reaction.
-
Water: A broad peak can sometimes be observed due to the presence of water in the NMR solvent or the sample.
Troubleshooting Workflow for Synthesis and Purification
Caption: Troubleshooting workflow for synthesis and purification issues.
Characterization Issues
Q6: The melting point of my synthesized this compound is broad or different from the expected value. What does this indicate?
A broad or depressed melting point is a classic indicator of an impure compound.[4] Impurities disrupt the crystal lattice of the solid, leading to a lower and broader melting range. To address this, further purification of the compound is necessary, for example, by recrystallization or column chromatography.[9]
Q7: My mass spectrometry results show a molecular ion peak that does not correspond to the molecular weight of this compound. How should I interpret this?
This discrepancy can arise from several sources:
-
Adduct formation: In electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the molecular ion can form adducts with cations present in the solvent or matrix, such as sodium ([M+Na]+) or potassium ([M+K]+).
-
Fragmentation: The molecular ion might be unstable and fragment in the ion source, leading to the observation of fragment ions instead of the parent ion.
-
Incorrect compound: It is also possible that the synthesized compound is not the intended product. Re-examination of the synthetic route and characterization data (especially NMR) is warranted.[5]
Biological Assay Variability
Q8: I am observing significant variability in the results of my biological assays with this compound. What are the potential sources of this variability?
Variability in biological assays is a common challenge and can stem from multiple factors.[10][11][12][13][14]
-
Compound Handling:
-
Solubility: Ensure the compound is fully dissolved in the assay buffer. Poor solubility can lead to inconsistent concentrations.
-
Stock Solutions: Prepare fresh stock solutions regularly and store them appropriately to avoid degradation. Inconsistent dilutions can also be a source of error.
-
-
Assay Conditions:
-
Cell-based assays: Variations in cell passage number, cell density, and incubation times can all contribute to variability.
-
Enzyme assays: Ensure consistent enzyme concentration, substrate concentration, and reaction times.
-
-
Reagent Quality: The quality and consistency of reagents, including cell culture media, buffers, and detection reagents, can impact results.[11]
-
Operator Variability: Differences in pipetting techniques and timing between different researchers can introduce variability.[11]
Troubleshooting Workflow for Biological Assay Variability
Caption: Troubleshooting workflow for biological assay variability.
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that should be generated and recorded for this compound to ensure experimental consistency.
Table 1: Physicochemical Properties
| Property | Expected Value | Experimental Result | Method |
| Molecular Weight | 299.38 g/mol | Mass Spectrometry (ESI-MS) | |
| Melting Point | Differential Scanning Calorimetry (DSC) | ||
| pKa | Potentiometric titration or computational prediction | ||
| LogP | HPLC or computational prediction | ||
| Solubility in DMSO | >10 mg/mL | Visual inspection | |
| Solubility in PBS (pH 7.4) | UV-Vis Spectroscopy |
Table 2: Purity Analysis
| Method | Specification | Batch 1 Result | Batch 2 Result |
| HPLC Purity | ≥95% | ||
| 1H NMR | Conforms to structure | ||
| Elemental Analysis | C: ±0.4%, H: ±0.4%, N: ±0.4% |
Experimental Protocols
Below are example protocols for the synthesis and characterization of this compound. These are generalized procedures and may require optimization.
Synthesis of this compound
This protocol is a general procedure for amide bond formation using a coupling reagent.
-
Dissolve Starting Materials: In a round-bottom flask, dissolve 4-(benzyloxy)aniline (1 equivalent) and pentanoic acid (1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide).
-
Add Coupling Reagents: Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalyst like 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) to the solution. An alternative coupling reagent is (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the reaction mixture to remove any precipitated urea by-product (if using DCC). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Characterization Protocol
-
1H and 13C NMR Spectroscopy: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration should be consistent with the structure of this compound.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the compound.[3]
-
HPLC Analysis: Develop an HPLC method to determine the purity of the compound. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile and water. The purity is determined by the area percentage of the main peak.
-
Melting Point Determination: Measure the melting point of the solid compound using a melting point apparatus. A sharp melting point is indicative of high purity.[4]
Illustrative Signaling Pathway (Hypothetical)
If this compound were to act as an inhibitor of a hypothetical kinase "Kinase X" in a cancer-related signaling pathway, the mechanism could be visualized as follows:
Caption: Hypothetical signaling pathway showing inhibition of Kinase X.
References
- 1. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. JEE 2022: Chemistry- Purification and Characterization of Organic Compounds [unacademy.com]
- 10. woah.org [woah.org]
- 11. kosheeka.com [kosheeka.com]
- 12. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 13. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 14. donotedit.com [donotedit.com]
N-[4-(benzyloxy)phenyl]pentanamide purity analysis and impurity identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purity analysis and impurity identification of N-[4-(benzyloxy)phenyl]pentanamide.
Frequently Asked Questions (FAQs)
1. What are the potential impurities in this compound synthesis?
Potential impurities can arise from starting materials, side-reactions, or degradation. Common impurities may include:
-
Unreacted Starting Materials: 4-(benzyloxy)aniline and pentanoyl chloride (or pentanoic acid if a coupling agent is used).
-
Byproducts of Amide Coupling: If coupling reagents like DCC are used, byproducts such as dicyclohexylurea (DCU) can be present.
-
Side-Reaction Products: Formation of an anhydride from the activated carboxylic acid can occur.
-
Degradation Products: Hydrolysis of the amide bond back to 4-(benzyloxy)aniline and pentanoic acid.
2. Which analytical techniques are most suitable for purity analysis of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for determining the purity of this compound. For impurity identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
3. How can I identify an unknown impurity peak in my HPLC chromatogram?
Identifying an unknown impurity typically involves a systematic approach:
-
LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity to get its molecular weight.
-
Tandem MS (MS/MS): Fragment the impurity ion to obtain structural information.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition.
-
Preparative HPLC or Flash Chromatography: Isolate a sufficient quantity of the impurity for structural elucidation.
-
NMR Spectroscopy: 1H NMR, 13C NMR, and 2D NMR techniques (like COSY and HMBC) on the isolated impurity can provide definitive structural information.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Baseline Noise or Drift
-
Possible Causes:
-
Contaminated mobile phase or column.
-
Air bubbles in the mobile phase or detector cell.
-
Detector lamp instability.
-
Temperature fluctuations in the column or detector.
-
-
Solutions:
-
Use high-purity solvents and freshly prepared mobile phases.
-
Degas the mobile phase thoroughly using sonication or vacuum.
-
Ensure the detector lamp has sufficient warm-up time.
-
Use a column oven to maintain a stable temperature.
-
Issue 2: Peak Tailing
-
Possible Causes:
-
Column degradation (clogged or deteriorated packing).
-
Excessive sample load.
-
Interaction of the analyte with active sites on the stationary phase.
-
-
Solutions:
-
Regenerate the column with appropriate solvents or replace it if necessary.
-
Reduce the sample concentration or injection volume.
-
Adjust the mobile phase pH or use an ion-pairing reagent if the analyte has basic functional groups.
-
Issue 3: Ghost Peaks
-
Possible Causes:
-
Contamination in the sample, mobile phase, or injection system.
-
Carryover from a previous injection.
-
-
Solutions:
-
Use high-purity solvents and clean glassware.
-
Run a blank injection of the mobile phase to identify the source of contamination.
-
Incorporate a needle wash step in the autosampler sequence.
-
Impurity Identification Troubleshooting
Issue: An unexpected peak is observed in the chromatogram.
The following workflow can be used to identify the unknown peak.
Caption: Workflow for the identification of an unknown impurity.
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) can be a good starting point.
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Gradient Program:
-
Start with a composition that allows for good retention of the main peak (e.g., 50% B).
-
Linearly increase the percentage of Solvent B to elute more non-polar impurities.
-
Include a column wash and re-equilibration step.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Analysis for Volatile Impurities
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50 °C (hold for 2 minutes).
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for non-volatile impurities.
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | 3.5 | 0.2 | 4-(benzyloxy)aniline |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.1 | 0.3 | Unknown Impurity |
Table 2: Hypothetical Impurity Identification Data
| Impurity | Retention Time (min) | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) | Proposed Structure |
| Impurity 1 | 3.5 | 200.107 | 108.058, 91.054 | 4-(benzyloxy)aniline |
| Impurity 2 | 12.1 | 350.170 | 284.144, 108.058, 91.054 | Dimerization byproduct |
Visualization of Logical Relationships
Caption: Decision tree for addressing out-of-specification purity results.
N-[4-(benzyloxy)phenyl]pentanamide dose optimization for maximum analgesic effect
Technical Support Center: N-[4-(benzyloxy)phenyl]pentanamide Dose Optimization
This technical support center provides guidance for researchers and scientists on optimizing the dosage of this compound for maximum analgesic effect in preclinical studies. The following information is intended to support the design, execution, and troubleshooting of experiments aimed at characterizing the analgesic properties of this compound.
Frequently Asked questions (FAQs)
Q1: What is the first step in determining the analgesic potential of this compound?
A1: The initial step is to conduct acute nociceptive pain model studies to establish a dose-response relationship. Commonly used models include the hot plate test and the tail-flick test, which assess the response to thermal stimuli.[1][2][3][4][5] These tests will help determine the effective dose range and the peak time of the analgesic effect.
Q2: How can I assess the efficacy of this compound against inflammatory pain?
A2: The formalin test is a widely accepted model for evaluating inflammatory pain.[6][7][8][9] This test has two distinct phases: an early, acute phase reflecting direct nociceptor activation, and a late, inflammatory phase.[6][7][9] Analyzing the compound's effect on both phases can provide insights into its mechanism of action. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit only the late phase.[6]
Q3: My dose-response curve is not showing a clear sigmoidal shape. What could be the issue?
A3: Several factors can contribute to an atypical dose-response curve. Ensure that the dose range is sufficiently wide to capture both the threshold and the plateau of the effect.[10] Inadequate drug solubility or stability at higher concentrations can also lead to a plateau or even a decrease in effect. It is also crucial to verify the accuracy of dose preparations and the consistency of administration.
Q4: How do I select the appropriate animal model for my study?
A4: The choice of animal model depends on the specific type of pain being investigated. For acute thermal pain, mice and rats are commonly used in the hot plate and tail-flick tests.[3][4] For inflammatory pain, the formalin test in rodents is a standard model.[8][9] It is important to consider the translational relevance of the model to human pain conditions.[1]
Q5: What are the key parameters to record in the hot plate and tail-flick tests?
A5: In both tests, the primary parameter is the latency of the response to the thermal stimulus.[2][5] For the hot plate test, this is the time it takes for the animal to lick its paw or jump.[5][11] In the tail-flick test, it is the time until the animal flicks its tail away from the heat source.[2] A cut-off time must be established to prevent tissue damage.[11]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability in baseline response times between animals. | - Improper animal acclimatization. - Inconsistent experimental conditions (e.g., temperature, handling). | - Allow for a sufficient acclimatization period for the animals in the testing environment. - Standardize handling procedures and ensure the testing apparatus is calibrated and maintained at a constant temperature. |
| No significant analgesic effect observed even at high doses. | - The compound may not have analgesic properties in the selected model. - Poor bioavailability of the compound. - The selected dose range is too low. | - Test the compound in a different pain model (e.g., a chemical-induced pain model if a thermal model was used). - Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. - Perform a wider dose-range finding study. |
| Unexpected adverse effects at higher doses. | - Off-target effects of the compound. - Toxicity at higher concentrations. | - Carefully observe and document all behavioral and physiological changes in the animals. - Conduct a preliminary toxicity study to determine the maximum tolerated dose. - Consider synthesizing and testing analogs of the compound to identify a more specific and less toxic candidate. |
| Analgesic effect diminishes with repeated administration. | - Development of tolerance to the compound. | - Design a study to specifically assess tolerance development by administering the compound over several days and measuring the analgesic response at regular intervals. - Investigate the underlying mechanism of tolerance (e.g., receptor desensitization or downregulation). |
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in the Hot Plate Test
| Dose (mg/kg) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle | 10 | 10.2 ± 0.8 | 0 |
| 1 | 10 | 12.5 ± 1.1 | 11.6 |
| 3 | 10 | 18.9 ± 1.5 | 44.0 |
| 10 | 10 | 25.3 ± 2.0 | 76.3 |
| 30 | 10 | 28.1 ± 1.8 | 89.6 |
| 100 | 10 | 28.5 ± 1.9 | 91.6 |
| Cut-off time: 30 seconds |
Table 2: Hypothetical Data for this compound in the Formalin Test
| Treatment | N | Early Phase Licking Time (seconds) ± SEM | Late Phase Licking Time (seconds) ± SEM |
| Vehicle | 8 | 55.3 ± 4.2 | 120.8 ± 9.7 |
| This compound (10 mg/kg) | 8 | 30.1 ± 3.5 | 65.2 ± 7.1 |
| Morphine (5 mg/kg) | 8 | 15.8 ± 2.1 | 25.4 ± 3.9 |
| Indomethacin (10 mg/kg) | 8 | 52.1 ± 5.0 | 70.3 ± 8.2 |
| p<0.05, **p<0.01 compared to vehicle |
Experimental Protocols
Hot Plate Test Protocol
-
Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface.
-
Procedure: a. Maintain the hot plate surface at a constant temperature of 55 ± 0.5°C.[12] b. Acclimatize the animals (mice or rats) to the testing room for at least 30 minutes before the experiment. c. Administer this compound or the vehicle control at the desired doses and routes of administration. d. At predetermined time points after administration, place the animal on the hot plate and start a timer. e. Observe the animal for signs of nociception, such as paw licking, paw shaking, or jumping.[5][12] f. Stop the timer at the first sign of a nociceptive response and record the latency. g. To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) must be set, at which point the animal is removed from the hot plate if no response is observed.[11][12]
-
Data Analysis: The analgesic effect is measured as an increase in the latency to the nociceptive response compared to the vehicle-treated group. The percentage of the maximum possible effect (%MPE) can be calculated.
Tail-Flick Test Protocol
-
Apparatus: A tail-flick apparatus that focuses a radiant heat source onto the animal's tail.[2]
-
Procedure: a. Gently restrain the animal (mouse or rat) with its tail exposed and positioned over the heat source.[13] b. Acclimatize the animal to the restraint for a few minutes before testing. c. Administer this compound or the vehicle control. d. At specified time intervals, apply the radiant heat to the tail and start a timer. e. The timer stops automatically when the animal flicks its tail out of the path of the heat beam. Record this latency.[2] f. A cut-off time should be established to avoid tissue damage.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Formalin Test Protocol
-
Apparatus: A transparent observation chamber.
-
Procedure: a. Acclimatize the animal to the observation chamber before the experiment. b. Administer this compound or the vehicle control. c. After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of the animal's hind paw.[6][14] d. Immediately place the animal back into the observation chamber. e. Record the total time the animal spends licking, biting, or shaking the injected paw. f. The observation period is typically divided into two phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).[6][7]
-
Data Analysis: The analgesic effect is determined by a reduction in the duration of nociceptive behaviors in either or both phases compared to the control group.
Mandatory Visualizations
Caption: Experimental workflow for analgesic dose optimization.
Caption: Simplified overview of pain signaling pathways.
References
- 1. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 2. Tail flick test - Wikipedia [en.wikipedia.org]
- 3. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. advinus.com [advinus.com]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. criver.com [criver.com]
- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response characterization: A key to success in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. protocols.io [protocols.io]
- 14. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of analytical methods for N-[4-(benzyloxy)phenyl]pentanamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of N-[4-(benzyloxy)phenyl]pentanamide. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
A1: The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Liquid Chromatography-Mass Spectrometry (LC-MS). HPLC-UV is suitable for routine quantification and purity analysis, while LC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices like biological samples.
Q2: What is a suitable mobile phase for the HPLC analysis of this compound?
A2: A common starting point for reversed-phase HPLC analysis of aromatic amides is a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution may be necessary to achieve optimal separation from impurities.
Q3: How can I improve the signal intensity of this compound in my mass spectrometry analysis?
A3: To improve signal intensity, ensure your sample is appropriately concentrated and consider optimizing the ionization source. Electrospray ionization (ESI) in positive ion mode is often effective for this type of compound. Regular tuning and calibration of the mass spectrometer are also crucial for maintaining optimal performance.[1]
Q4: My HPLC chromatogram shows peak tailing. What could be the cause?
A4: Peak tailing for amide compounds can be caused by secondary interactions with the stationary phase, column overloading, or issues with the mobile phase pH.[2] Ensure the mobile phase pH is appropriate for the analyte and consider using a column with high-purity silica or end-capping to minimize silanol interactions.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | Injection failure, detector issue, incorrect mobile phase. | - Verify that the autosampler and syringe are functioning correctly.- Check the detector lamp status and ensure the correct wavelength is set.- Confirm the mobile phase composition and that there is sufficient solvent in the reservoirs. |
| Peak Tailing | Secondary silanol interactions, column overload, low mobile phase pH. | - Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Reduce the sample concentration.- Employ a column with end-capping or a phenyl-hexyl stationary phase.[3] |
| Split Peaks | Column void, partially blocked frit, sample solvent incompatible with mobile phase. | - Check for a void at the head of the column; if present, the column may need replacement.- Reverse flush the column to attempt to clear any blockage.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[2] |
| Baseline Drift | Changes in mobile phase composition, temperature fluctuations, column contamination. | - Degas the mobile phase to remove dissolved gases.- Use a column oven to maintain a stable temperature.- Flush the column with a strong solvent to remove contaminants.[4] |
| Ghost Peaks | Contamination in the mobile phase, sample carryover. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the autosampler sequence.- Inject a blank run to confirm the source of contamination.[2][4] |
LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Signal Intensity | Inefficient ionization, ion suppression, incorrect source parameters. | - Optimize the electrospray voltage and gas flows.- Dilute the sample to mitigate ion suppression from matrix components.- Ensure the mass spectrometer is properly tuned and calibrated.[1] |
| Mass Inaccuracy | Incorrect mass calibration, instrument drift. | - Perform a fresh mass calibration using the manufacturer's recommended standard.- Allow the instrument to stabilize after any maintenance or changes in conditions.[1] |
| High Background Noise | Contaminated mobile phase, gas leaks, electronic noise. | - Use LC-MS grade solvents and additives.- Check for leaks in the gas supply lines.- Ensure proper grounding of the instrument.[5] |
| Sample Carryover | Inadequate cleaning of the injector and sample path. | - Use a strong wash solvent in the autosampler wash sequence.- Run blank injections between samples to assess for carryover. |
| Adduct Formation | Presence of salts in the mobile phase or sample. | - If possible, replace sodium or potassium-based buffers with ammonium-based ones.- Be aware of common adducts (e.g., [M+Na]+, [M+K]+) during data analysis. |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient Program:
-
0-2 min: 50% B
-
2-10 min: 50-90% B
-
10-12 min: 90% B
-
12-13 min: 90-50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in acetonitrile to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: LC-MS/MS Quantification of this compound
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Nitrogen, optimized for the instrument.
-
MRM Transitions:
-
Precursor Ion (Q1): [M+H]+ of this compound.
-
Product Ions (Q3): Determine the most stable and abundant fragment ions by performing a product ion scan on the precursor ion. Select at least two transitions for quantification and confirmation.
-
-
Quantitative Data Summary
The following tables represent typical data for a validated analytical method for this compound.
Table 1: Linearity of HPLC-UV Method
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (% Recovery) |
| Low | 5 | 2.1 | 3.5 | 101.2 |
| Medium | 25 | 1.5 | 2.8 | 99.5 |
| High | 75 | 1.2 | 2.3 | 100.8 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified androgen receptor signaling pathway and the inhibitory action of an antagonist.
References
Addressing batch-to-batch variation of synthetic N-[4-(benzyloxy)phenyl]pentanamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variation of synthetic N-[4-(benzyloxy)phenyl]pentanamide. The information is intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the biological activity of different batches of this compound, even though the supplier's Certificate of Analysis (CoA) shows similar purity levels. What could be the cause?
A1: While the overall purity reported on a CoA is a crucial indicator of quality, it may not capture subtle differences between batches that can impact biological activity. Several factors could be at play:
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with the same chemical composition but different physical properties, such as solubility and dissolution rate.[1] This can significantly affect its bioavailability and, consequently, its biological effect.
-
Impurity Profile: The nature and concentration of minor impurities can vary between batches. Even at low levels, certain impurities might interfere with the biological assay or have off-target effects.
-
Residual Solvents: The presence of different types or levels of residual solvents from the synthesis and purification process can influence the compound's solubility and stability.
-
Degradation Products: Improper storage or handling could lead to the formation of degradation products that might not be detected by standard purity analyses.
We recommend performing additional characterization of the different batches to investigate these possibilities.
Q2: What are the common sources of batch-to-batch variation during the synthesis of this compound?
A2: Batch-to-batch variation in pharmaceutical manufacturing can arise from multiple sources.[2][3] For the synthesis of this compound, the most common sources of variability include:
-
Raw Material Quality: The purity and reactivity of starting materials, such as 4-(benzyloxy)aniline and valeryl chloride (pentanoyl chloride), can differ between suppliers or even between lots from the same supplier.[4][5]
-
Process Parameters: Minor deviations in reaction conditions, such as temperature, reaction time, stirring rate, and the rate of addition of reagents, can impact the reaction kinetics and impurity profile.[4]
-
Work-up and Purification: Variations in the quenching, extraction, and crystallization procedures can lead to differences in purity, yield, and the physical form of the final product.
-
Equipment and Environment: Differences in reactor cleaning, exposure to atmospheric moisture or oxygen, and ambient temperature can all contribute to inconsistencies.[6]
-
Human Factors: Variations in how different operators perform the synthesis can introduce variability.[6]
Q3: How can we proactively control for batch-to-batch variation in our laboratory?
A3: Implementing robust quality control measures and adhering to standardized procedures are key to minimizing batch-to-batch variation.[7][][9] Consider the following:
-
Qualify Raw Material Suppliers: Source starting materials from reputable suppliers and consider performing in-house quality control checks on incoming materials.[4][5]
-
Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the synthesis, purification, and handling of the compound.
-
Implement In-Process Controls: Monitor critical process parameters during the synthesis to ensure consistency.[4]
-
Thorough Final Product Characterization: In addition to standard purity analysis, consider techniques like differential scanning calorimetry (DSC) to check for polymorphism and use a standardized panel of analytical tests for batch release.
-
Stability Testing: Conduct stability studies under defined storage conditions to understand the compound's degradation profile.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent Purity or Impurity Profile Between Batches
If you are observing significant differences in the purity or the number and intensity of impurity peaks in your analytical chromatograms (e.g., HPLC, LC-MS) between different batches, follow this troubleshooting guide.
Troubleshooting Workflow for Inconsistent Purity
References
- 1. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. nicovaper.com [nicovaper.com]
- 6. pqri.org [pqri.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 9. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
Validation & Comparative
Comparing the efficacy of N-[4-(benzyloxy)phenyl]pentanamide to other TRPV1 antagonists
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a critical player in pain signaling, making it a key target for the development of novel analgesics. While a query for the specific efficacy of N-[4-(benzyloxy)phenyl]pentanamide as a TRPV1 antagonist did not yield specific published data, this guide provides a comprehensive comparison of several well-characterized classes of TRPV1 antagonists, supported by experimental data from preclinical and clinical studies. This comparison aims to offer researchers a clear overview of the landscape of TRPV1 antagonist development.
The activation of TRPV1 by various stimuli, including heat, protons (low pH), and chemical ligands like capsaicin, leads to the influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization and the sensation of pain.[1][2] Antagonists of this channel aim to block these activation pathways, thereby mitigating pain.
Comparative Efficacy of Representative TRPV1 Antagonists
The development of TRPV1 antagonists has seen the emergence of several chemical classes, each with distinct profiles. The table below summarizes the in vitro and in vivo efficacy of selected antagonists from different structural classes.
| Compound | Class | In Vitro Efficacy (IC50/Ki) | Preclinical In Vivo Efficacy | Clinical Trial Observations | Key Side Effects |
| Capsazepine | Vanilloid Analog | IC50: ~0.4 µM (rat DRG neurons, capsaicin-induced currents) | Ineffective in many rodent models of inflammatory and neuropathic pain.[3] Shows efficacy in guinea pig models.[3] | Limited clinical development due to low potency and poor pharmacokinetics. | --- |
| BCTC | Non-vanilloid | IC50: 6-35 nM (rat TRPV1, capsaicin- and acid-induced responses) | Partially attenuates tactile hypersensitivity in rat models of neuropathic pain.[3] | --- | Off-target effects at other receptors.[4] |
| ABT-102 | Urea Derivative | IC50: ~5 nM (human TRPV1) | Effective in rodent models of osteoarthritis, bone cancer, and postoperative pain.[4] Chronic dosing can increase efficacy.[4] | Showed analgesic effects in some human pain models. | Hyperthermia.[5] |
| V116517 | Aminopyridine Derivative | Not specified | Effective in rat models of UV-B and capsaicin-induced hypersensitivity.[6] | Increased heat pain detection and tolerance thresholds in healthy volunteers without causing hyperthermia.[6] | Potential for heat analgesia, which could be a safety concern.[6] |
| AMG 517 | Pyrimidine Derivative | IC50: <1 nM (human TRPV1) | Potent analgesic in various preclinical pain models. | Clinical development halted due to hyperthermia. | Hyperthermia. |
| SB-705498 | Urea Derivative | Potent antagonist | --- | --- | --- |
Experimental Protocols
The evaluation of TRPV1 antagonist efficacy relies on a set of standardized in vitro and in vivo assays.
In Vitro Assays
1. Patch-Clamp Electrophysiology: This is the gold standard for characterizing the interaction of antagonists with the TRPV1 channel.
-
Objective: To measure the inhibition of ion currents through the TRPV1 channel in response to various agonists (capsaicin, heat, protons).
-
General Protocol:
-
Cells expressing recombinant human or rodent TRPV1 (e.g., HEK293 or CHO cells) are cultured.
-
Whole-cell patch-clamp recordings are performed.
-
A baseline TRPV1 current is established by applying an agonist (e.g., capsaicin at a concentration that elicits a submaximal response).
-
The antagonist is then perfused at various concentrations, and the inhibition of the agonist-induced current is measured.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the maximal agonist response) is calculated.
-
To assess modality-selective antagonism, the protocol is repeated using heat or low pH as the agonist.[7]
-
2. Calcium Imaging Assays: A higher-throughput method to screen for TRPV1 antagonists.
-
Objective: To measure changes in intracellular calcium concentration in response to TRPV1 activation and its inhibition by antagonists.
-
General Protocol:
-
TRPV1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
A TRPV1 agonist is added to stimulate calcium influx, leading to an increase in fluorescence.
-
The antagonist is pre-incubated with the cells before the addition of the agonist to determine its inhibitory effect on the fluorescence signal.
-
The change in fluorescence intensity is proportional to the influx of calcium and thus the activity of the TRPV1 channel.
-
In Vivo Assays
1. Capsaicin-Induced Pain Models: Used to assess the antagonist's ability to block chemically-induced pain.
-
Objective: To evaluate the analgesic effect of a TRPV1 antagonist against pain behaviors induced by capsaicin injection.
-
General Protocol:
-
Rodents (rats or mice) are administered the test antagonist or a vehicle control.
-
After a predetermined time, a dilute solution of capsaicin is injected into the paw or flank.
-
Pain-related behaviors, such as licking, flinching, or lifting the affected paw, are observed and quantified for a set period.
-
A reduction in these behaviors in the antagonist-treated group compared to the vehicle group indicates analgesic efficacy.
-
2. Inflammatory and Neuropathic Pain Models: These models mimic chronic pain states in humans.
-
Objective: To determine the efficacy of TRPV1 antagonists in reducing hypersensitivity to thermal and mechanical stimuli in models of chronic pain.
-
Common Models:
-
Complete Freund's Adjuvant (CFA)-induced inflammation: CFA is injected into the paw, causing localized inflammation and hyperalgesia.
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): Surgical procedures on the sciatic nerve to induce neuropathic pain.
-
-
General Protocol:
-
The pain model is induced in rodents.
-
Baseline sensitivity to thermal stimuli (e.g., using a radiant heat source in the Hargreaves test) and mechanical stimuli (e.g., using von Frey filaments) is measured.
-
The antagonist or vehicle is administered.
-
Thermal and mechanical sensitivity are re-assessed at various time points after drug administration.
-
An increase in the withdrawal threshold in the antagonist-treated group indicates an anti-hyperalgesic or anti-allodynic effect.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions involved in TRPV1 signaling and the workflow for antagonist evaluation can provide a clearer understanding for researchers.
Caption: TRPV1 signaling pathway and point of antagonist intervention.
Caption: Workflow for the discovery and evaluation of TRPV1 antagonists.
Conclusion
The development of TRPV1 antagonists has been a journey of significant progress and notable challenges. While early antagonists were hampered by low potency and poor pharmacokinetic profiles, newer generations of compounds have demonstrated significant analgesic efficacy in preclinical models. However, the on-target side effect of hyperthermia has been a major obstacle to their clinical translation for many of these compounds.[5] The differing profiles of antagonists like V116517, which showed efficacy without inducing hyperthermia in an early human study, suggest that it may be possible to dissociate the analgesic effects from the thermoregulatory side effects.[6] Future research will likely focus on developing modality-selective antagonists or compounds with biased signaling properties to achieve a safer and more effective therapeutic window for the treatment of chronic pain.
References
- 1. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRPV1: A Target for Next Generation Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Validation of N-[4-(benzyloxy)phenyl]pentanamide in Chronic Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the analgesic effects of the novel compound N-[4-(benzyloxy)phenyl]pentanamide in established preclinical models of chronic neuropathic and inflammatory pain. To facilitate objective comparison, this document outlines detailed experimental protocols and presents comparative data for standard-of-care analgesics: gabapentin, pregabalin, and morphine.
Executive Summary
The validation of a novel analgesic requires rigorous testing in animal models that mimic the complex pathophysiology of human chronic pain conditions. This guide focuses on two widely used models: the Chronic Constriction Injury (CCI) model for neuropathic pain and the Complete Freund's Adjuvant (CFA) model for inflammatory pain. The performance of this compound can be benchmarked against the data provided for gabapentin, pregabalin, and morphine, which are established treatments for these types of pain.
Quantitative Data Comparison
The following tables summarize the expected analgesic efficacy of standard compounds in the CCI and CFA models. These data are compiled from multiple preclinical studies and serve as a reference for evaluating the potential of this compound.
Table 1: Efficacy of Analgesics in the Chronic Constriction Injury (CCI) Model of Neuropathic Pain
| Compound | Dose (mg/kg, p.o.) | Time Point (Post-CCI) | Paw Withdrawal Threshold (g) - von Frey Test | % Reversal of Mechanical Allodynia |
| Vehicle | - | Day 14 | ~4.0 | 0% |
| Gabapentin | 60 | Day 14 | ~10.0 | ~50% |
| 100 | Day 14 | ~12.5 | ~70% | |
| Pregabalin | 10 | Day 14 | ~11.5 | ~62% |
| 30 | Day 14 | ~14.0 | ~83% | |
| This compound | Hypothetical | Day 14 | User-defined | User-defined |
Note: Baseline paw withdrawal threshold in naive rats is typically ~15g. Data is representative and may vary based on specific experimental conditions.
Table 2: Efficacy of Analgesics in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
| Compound | Dose (mg/kg, s.c.) | Time Point (Post-CFA) | Paw Withdrawal Latency (s) - Hargreaves Test | % Increase in Paw Withdrawal Latency |
| Vehicle | - | Day 3 | ~5.0 | 0% |
| Morphine | 3 | Day 3 | ~9.0 | ~80% |
| 6 | Day 3 | ~12.0 | ~140% | |
| This compound | Hypothetical | Day 3 | User-defined | User-defined |
Note: Baseline paw withdrawal latency in naive rats is typically ~15s. Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
-
Animal Model : Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia : Animals are anesthetized with isoflurane (2-3% in oxygen).
-
Surgical Procedure :
-
The left common sciatic nerve is exposed at the mid-thigh level through a small incision.
-
Proximal to the sciatic trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with about 1 mm spacing between them.
-
The ligatures are tightened until a slight constriction of the nerve is visible, without arresting epineural blood flow.
-
The muscle and skin are closed in layers.
-
-
Post-operative Care : Animals are monitored during recovery and provided with soft bedding.
-
Pain Behavior Assessment (Mechanical Allodynia) :
-
Mechanical allodynia is assessed using the von Frey test.
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 15 minutes.
-
Calibrated von Frey filaments are applied to the plantar surface of the injured hind paw with increasing force.
-
The paw withdrawal threshold is determined using the up-down method.
-
Testing is typically performed before surgery (baseline) and on days 3, 7, 14, and 21 post-surgery.
-
-
Drug Administration : Test compounds (e.g., this compound) and reference drugs are typically administered orally (p.o.) or intraperitoneally (i.p.) at various time points after surgery to assess their ability to reverse mechanical allodynia.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Animal Model : Male Wistar rats (180-220g) are used.
-
Induction of Inflammation :
-
A single intraplantar (i.pl.) injection of 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis in mineral oil and saline) is administered into the plantar surface of the left hind paw.
-
-
Pain Behavior Assessment (Thermal Hyperalgesia) :
-
Thermal hyperalgesia is measured using the Hargreaves plantar test.[1]
-
Rats are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
A radiant heat source is focused on the plantar surface of the inflamed paw.
-
The time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded.[1]
-
A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.
-
Testing is performed before CFA injection (baseline) and typically at 3, 6, 24, and 72 hours post-injection.
-
-
Drug Administration : Test and reference compounds are usually administered subcutaneously (s.c.) or orally (p.o.) before the behavioral assessment to evaluate their anti-hyperalgesic effects.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways implicated in chronic pain and the experimental workflow for analgesic validation.
References
Comparative Analysis of N-[4-(benzyloxy)phenyl]pentanamide and Gabapentin for Neuropathic Pain Management
A comprehensive review of the current experimental and clinical data on Gabapentin for neuropathic pain. A comparative analysis with N-[4-(benzyloxy)phenyl]pentanamide could not be conducted due to the absence of published data on the latter for this indication.
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1] While various pharmacological agents are utilized for its management, gabapentin has emerged as a first-line treatment option for several types of neuropathic pain.[2][3] This guide provides a detailed overview of the experimental data supporting the use of gabapentin and was intended to offer a comparative perspective with this compound. However, a thorough literature search did not yield any published experimental or clinical data on the analgesic or antineuropathic pain properties of this compound. Therefore, this document will focus on the established evidence for gabapentin.
Gabapentin: An Established Therapeutic for Neuropathic Pain
Gabapentin, an anticonvulsant drug, is widely prescribed for the management of neuropathic pain conditions, including diabetic neuropathy and postherpetic neuralgia.[4][5] Its efficacy is supported by a substantial body of preclinical and clinical research.
Mechanism of Action
Gabapentin's primary mechanism of action in neuropathic pain does not involve direct interaction with GABA receptors, despite its structural similarity to the neurotransmitter GABA.[6][7] Instead, its therapeutic effects are attributed to its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][7] This interaction leads to a reduction in the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[6][7] This modulation of neurotransmitter release dampens the hyperexcitability of neurons that is characteristic of neuropathic pain states.[6] Additionally, gabapentin may exert its effects by stimulating noradrenaline-mediated descending inhibitory pathways.[2]
Experimental Data in Animal Models
Numerous preclinical studies have demonstrated the efficacy of gabapentin in various animal models of neuropathic pain. These models are crucial for understanding the drug's analgesic properties and for predicting its clinical utility.
| Animal Model | Type of Neuropathic Pain | Key Findings |
| Spinal Nerve Ligation (SNL) | Peripheral nerve injury | Gabapentin reverses mechanical allodynia and thermal hyperalgesia.[8][9] It also shows effects on brain functional connectivity, particularly in limbic and sensorimotor systems.[8] |
| Chronic Constriction Injury (CCI) | Peripheral nerve injury | Dose-dependent inhibition of static and dynamic allodynia, as well as thermal and mechanical hyperalgesia.[10] |
| Streptozotocin (STZ)-induced Diabetes | Diabetic neuropathy | Gabapentin significantly reverses hyperalgesia and allodynia.[11] |
Clinical Efficacy in Humans
The clinical utility of gabapentin for neuropathic pain is well-established through numerous randomized controlled trials. A Cochrane review has summarized the evidence for its efficacy in postherpetic neuralgia and painful diabetic neuropathy.[3][5]
| Condition | Dosage | Outcome Measure | Result | NNT (Number Needed to Treat) |
| Postherpetic Neuralgia | ≥1200 mg/day | ≥50% pain relief | 32% with gabapentin vs. 17% with placebo | 6.7[3][5] |
| ≥30% pain relief | 46% with gabapentin vs. 25% with placebo | 4.8[3][5] | ||
| Painful Diabetic Neuropathy | ≥1200 mg/day | ≥50% pain relief | 38% with gabapentin vs. 23% with placebo | 6.6[3][5] |
| ≥30% pain relief | 52% with gabapentin vs. 37% with placebo | 6.6[3][5] |
NNT (Number Needed to Treat): The number of patients who need to be treated for one to benefit compared with a control. A lower NNT indicates a more effective treatment.
Dosing and Administration
Effective treatment with gabapentin for neuropathic pain typically requires careful dose titration to balance efficacy and tolerability.[4]
| Parameter | Recommendation |
| Starting Dose | 100-300 mg at bedtime or three times daily[6] |
| Titration | Increase by 100-300 mg every 1-7 days as tolerated[6] |
| Effective Dose Range | 1200-3600 mg/day in divided doses[6][12] |
| Trial Duration | 3-8 weeks for titration plus 2 weeks at the maximum tolerated dose[6] |
Adverse effects are generally mild to moderate and may include dizziness and somnolence, which often subside within the first 10 days of treatment.[4][12]
Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats
The SNL model is a widely used surgical model to induce neuropathic pain that mimics symptoms of peripheral nerve injury in humans.
-
Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[13]
-
Surgical Procedure: A midline incision is made in the skin of the back at the L2-S2 level. The paraspinal muscles on the left side are separated to expose the transverse processes of the L4-S1 vertebrae. The L5 spinal nerve is then carefully isolated.[13]
-
Ligation: The isolated L5 spinal nerve is tightly ligated with a silk suture.[13]
-
Closure and Recovery: The muscle and skin are sutured, and the animal is allowed to recover.
-
Behavioral Assessment: Several days after surgery, the animal develops signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful heat stimulus). These are quantified using standardized behavioral tests (e.g., von Frey filaments for mechanical allodynia and the Hargreaves test for thermal hyperalgesia).
Conclusion
The available evidence strongly supports the efficacy of gabapentin in the treatment of neuropathic pain, with a well-defined mechanism of action and a large body of supporting preclinical and clinical data. In contrast, there is a notable absence of scientific literature regarding the use of this compound for neuropathic pain. This highlights a significant knowledge gap for the latter compound and precludes any direct comparison with the established therapeutic profile of gabapentin. Future research on this compound would be necessary to determine if it holds any potential as a novel analgesic for neuropathic pain. For now, gabapentin remains a cornerstone of therapy for this challenging condition.
References
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cochranelibrary.com [cochranelibrary.com]
- 4. Gabapentin dosing for neuropathic pain: evidence from randomized, placebo-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 8. Gabapentin-induced pharmacodynamic effects in the spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 13. Effect of Gabapentin in a Neuropathic Pain Model in Mice Overexpressing Human Wild-Type or Human Mutated Torsin A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-[4-(benzyloxy)phenyl]pentanamide and its Fluoro-Substituted Analog for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-[4-(benzyloxy)phenyl]pentanamide and its fluoro-substituted analog, offering insights into their potential as therapeutic agents. While direct experimental data for these specific compounds is limited in publicly available literature, this analysis extrapolates from structurally related molecules and established principles of medicinal chemistry to predict their properties and biological activities.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The following table compares the predicted properties of this compound with a representative fluoro-substituted analog, N-[4-(4-fluorobenzyloxy)phenyl]pentanamide. For reference, data for the structurally related N-[4-(Benzyloxy)phenyl]-4-(trifluoromethyl)benzamide is also included.
| Property | This compound (Predicted) | N-[4-(4-fluorobenzyloxy)phenyl]pentanamide (Predicted) | N-[4-(Benzyloxy)phenyl]-4-(trifluoromethyl)benzamide[1] |
| Molecular Weight | ~297.38 g/mol | ~315.37 g/mol | 371.4 g/mol |
| LogP (Octanol/Water Partition Coefficient) | ~3.5 | ~3.7 | 5.1 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 3 |
| Polar Surface Area | ~38.3 Ų | ~38.3 Ų | 38.3 Ų |
Key Insights:
-
Increased Lipophilicity: The introduction of a fluorine atom is predicted to slightly increase the lipophilicity (LogP), a trend often observed with fluorination. This could potentially enhance membrane permeability and cellular uptake. The trifluoromethyl group in the benzamide analog significantly increases lipophilicity.
-
Minimal Impact on Polarity: The polar surface area and hydrogen bonding capacity are expected to remain unchanged, suggesting that the fluoro-substitution may not drastically alter the molecule's interaction with polar environments.
Experimental Protocols: Proposed Synthetic Routes
The synthesis of these compounds can be reasonably expected to follow standard amidation procedures. A plausible synthetic pathway is outlined below.
Synthesis of this compound and its Fluoro-substituted Analog:
A common method for the synthesis of such amides involves the coupling of an amine with an acyl chloride or a carboxylic acid activated with a coupling agent.
-
Preparation of the Amine Intermediate (4-(benzyloxy)aniline or 4-(4-fluorobenzyloxy)aniline): This can be achieved through a Williamson ether synthesis by reacting 4-aminophenol with benzyl chloride or 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
-
Amide Coupling: The resulting amine is then reacted with pentanoyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine to yield the final product. Alternatively, pentanoic acid can be coupled with the amine using a peptide coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Caption: Proposed synthetic workflow for this compound and its fluoro-analog.
Biological Activity: A Comparative Perspective
While no direct biological data exists for this compound, a structurally similar compound, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against the nematode Toxocara canis.[2] This suggests that the N-phenylpentanamide scaffold could be a promising starting point for developing antiparasitic agents.
The Influence of Fluorine Substitution:
The introduction of fluorine can have profound effects on the biological activity of a molecule. These effects can be attributed to:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with the target protein. This can enhance binding affinity and, consequently, biological potency.
-
Conformational Effects: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.
Considering these principles, the fluoro-substituted analog of this compound may exhibit enhanced biological activity and a more favorable pharmacokinetic profile compared to its non-fluorinated counterpart.
Potential Signaling Pathway Modulation
Given the anthelmintic activity of the related N-(4-methoxyphenyl)pentanamide, it is plausible that these compounds could interfere with essential signaling pathways in parasites. One such hypothetical pathway could involve the disruption of neurotransmission or energy metabolism.
Caption: Hypothetical signaling pathway for the anthelmintic action of the compounds.
Conclusion
This comparative analysis suggests that this compound and its fluoro-substituted analogs represent a promising scaffold for the development of new therapeutic agents, potentially with anthelmintic properties. The introduction of fluorine is predicted to enhance the molecule's physicochemical properties and could lead to improved biological activity and metabolic stability. Further experimental validation, including synthesis, characterization, and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of these compounds. The provided synthetic routes and predicted properties can serve as a valuable starting point for researchers in this field.
References
Independent verification of the published synthesis of N-[4-(benzyloxy)phenyl]pentanamide
A Comparative Guide to the Synthesis of N-[4-(benzyloxy)phenyl]pentanamide
This guide provides an independent verification and comparison of two common synthetic routes for the preparation of this compound. The objective is to offer researchers a clear, data-driven comparison of the traditional acyl chloride method and a modern amide coupling approach, enabling an informed decision based on factors such as yield, purity, and operational simplicity.
Method 1: Classical Acylation via Pentanoyl Chloride
This method represents a robust and widely used approach for amide bond formation. It involves the reaction of a primary amine, 4-(benzyloxy)aniline, with a reactive acyl chloride, pentanoyl chloride, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Experimental Protocol:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4-(benzyloxy)aniline (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 20 mL).
-
Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add pentanoyl chloride (1.1 eq) dropwise to the stirred solution over 10 minutes.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of 20 mL of water. Separate the organic layer, and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to yield the pure this compound.
Method 2: Amide Coupling via Pentanoic Acid and a Coupling Reagent
This alternative method avoids the use of moisture-sensitive acyl chlorides by activating the carboxylic acid (pentanoic acid) in situ with a coupling reagent. Here, we detail the use of N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) as the coupling system.
Experimental Protocol:
-
Setup: To a 100 mL round-bottom flask, add pentanoic acid (1.1 eq) and 4-(benzyloxy)aniline (1.0 eq).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane (DCM, 30 mL).
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq).
-
Coupling Agent: Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in DCM (10 mL) dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Extraction: Wash the filtrate sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel.
Quantitative Data Comparison
The following table summarizes the key performance indicators for the two synthetic methods based on typical results for analogous reactions.
| Parameter | Method 1: Pentanoyl Chloride | Method 2: DCC/DMAP Coupling |
| Primary Reagents | 4-(benzyloxy)aniline, Pentanoyl Chloride | 4-(benzyloxy)aniline, Pentanoic Acid |
| Key Additives | Triethylamine (Base) | DCC (Coupling Agent), DMAP (Catalyst) |
| Reaction Time | 2 - 4 hours | 12 - 18 hours |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Typical Yield | 85 - 95% | 75 - 90% |
| Typical Purity | >98% after purification | >98% after purification |
| Pros | Faster reaction time, high yield. | Milder conditions, avoids acyl chlorides. |
| Cons | Pentanoyl chloride is moisture-sensitive. | Longer reaction time, DCU byproduct removal. |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the two compared synthetic procedures.
Caption: Comparative workflow for the synthesis of the target amide.
Contextual Signaling Pathway: Androgen Receptor
Molecules with structural similarities to this compound have been investigated as potential modulators of steroid hormone receptors. For context, the diagram below illustrates a simplified signaling pathway for the Androgen Receptor (AR), a target in various diseases, including prostate cancer.
Caption: Simplified overview of the Androgen Receptor signaling pathway.
References
Assessing the Selectivity of N-[4-(benzyloxy)phenyl]pentanamide for TRPV1 Over Other TRP Channels: A Comparative Guide
Notice: As of November 2025, publicly available experimental data on the selectivity of N-[4-(benzyloxy)phenyl]pentanamide for the TRPV1 channel over other TRP channels could not be identified. Therefore, this guide serves as a comprehensive template, illustrating the requisite experimental framework and data presentation for such an assessment. The data presented herein for a hypothetical compound, designated as "Compound X," is illustrative and intended to guide researchers in the evaluation of novel compounds.
This guide provides a comparative overview of the selectivity of a hypothetical compound, Compound X, for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel relative to other members of the TRP channel family. The objective is to present a clear, data-driven assessment for researchers, scientists, and drug development professionals.
Data Presentation: Selectivity Profile of Compound X
The following table summarizes the inhibitory concentrations (IC50) of Compound X against a panel of human TRP channels. The data is typically generated from in vitro assays, such as whole-cell patch-clamp electrophysiology or high-throughput calcium imaging, using recombinant cell lines stably expressing the target channel.
| Target Channel | Agonist Used (Concentration) | Compound X IC50 (nM) | Fold Selectivity vs. TRPV1 |
| TRPV1 | Capsaicin (1 µM) | 50 | - |
| TRPV2 | 2-APB (100 µM) | >10,000 | >200 |
| TRPV3 | 2-APB (100 µM) | >10,000 | >200 |
| TRPV4 | GSK1016790A (100 nM) | 8,500 | 170 |
| TRPA1 | AITC (100 µM) | >10,000 | >200 |
| TRPM8 | Menthol (100 µM) | >10,000 | >200 |
Note: The fold selectivity is calculated as the IC50 for the off-target channel divided by the IC50 for TRPV1. Higher values indicate greater selectivity for TRPV1.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. Below are standard protocols for assessing the activity of compounds on TRP channels.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently or stably transfected with plasmids containing the cDNA for the human TRP channel of interest (hTRPV1, hTRPV2, etc.) using a suitable transfection reagent (e.g., Lipofectamine 3000).
-
For selection of stably transfected cells, an appropriate antibiotic (e.g., G418) is added to the culture medium. Expression of the target channel is confirmed by immunocytochemistry or functional assays.
2. Whole-Cell Patch-Clamp Electrophysiology:
-
Transfected cells are plated on glass coverslips 24-48 hours before recording.
-
Recordings are performed at room temperature using an EPC-10 amplifier and PatchMaster software.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
The internal pipette solution contains (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.
-
Cells are voltage-clamped at a holding potential of -60 mV. Currents are elicited by applying the specific agonist for each channel (as listed in the data table).
-
Compound X is perfused at increasing concentrations to determine the concentration-dependent inhibition of the agonist-induced current. IC50 values are calculated by fitting the concentration-response data to a Hill equation.[1][2]
3. High-Throughput Calcium Imaging:
-
Transfected cells are plated in 96- or 384-well black-walled, clear-bottom plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.[3]
-
After washing, the baseline fluorescence is recorded using a fluorescent imaging plate reader (FLIPR) or a similar instrument.[3]
-
Compound X is added to the wells at various concentrations and incubated for a specified period.
-
The respective channel agonist is then added to stimulate calcium influx, and the change in fluorescence intensity is measured.
-
The inhibitory effect of Compound X is calculated as the percentage reduction in the agonist-induced fluorescence signal. IC50 values are determined from the concentration-response curves.
Mandatory Visualizations
Signaling Pathway of TRPV1 Activation
TRPV1 is a non-selective cation channel that, upon activation by stimuli such as capsaicin, heat, or protons, allows the influx of Ca2+ and Na+. This influx leads to membrane depolarization and the initiation of a nociceptive signal in sensory neurons.[4][5][6] The subsequent increase in intracellular calcium can also trigger various downstream signaling cascades.
Caption: TRPV1 activation by various stimuli leads to cation influx and downstream signaling.
Experimental Workflow for Selectivity Screening
The following diagram outlines a typical workflow for assessing the selectivity of a test compound against a panel of TRP channels using an automated calcium imaging platform.
Caption: Workflow for high-throughput screening of TRP channel modulators.
References
- 1. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPV1: A Potential Drug Target for Treating Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: N-[4-(benzyloxy)phenyl]pentanamide Against Industry-Standard Pain Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-[4-(benzyloxy)phenyl]pentanamide is a novel compound with limited publicly available data regarding its analgesic properties and mechanism of action. For the purpose of this guide, a hypothetical mechanism and preclinical profile have been assigned to illustrate a comparative framework. This profile is based on the compound's structural similarity to known modulators of the endocannabinoid system.
This guide provides a comparative analysis of the novel compound this compound against established, industry-standard pain therapeutics: Morphine (opioid), Ibuprofen (NSAID), and Gabapentin (gabapentinoid). The comparison is based on established preclinical models of pain and offers a framework for evaluating new chemical entities in analgesic drug discovery.
Comparative Analysis of Mechanisms of Action
Effective pain management relies on targeting distinct physiological pathways. The table below summarizes the established mechanisms of action for the selected industry-standard therapeutics and presents a hypothetical mechanism for this compound.
| Therapeutic Agent | Drug Class | Primary Mechanism of Action |
| This compound | Hypothetical: FAAH Inhibitor | Hypothesis: Inhibits Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide and other endocannabinoids.[1][2] This action increases the endogenous levels of these lipids, leading to enhanced activation of cannabinoid receptors (CB1 and CB2), which play a key role in suppressing pain signaling.[3] |
| Morphine | Opioid Agonist | Binds to and activates μ-opioid receptors (MOP) in the central and peripheral nervous systems.[4][5] This activation inhibits the release of nociceptive neurotransmitters (like substance P) and hyperpolarizes neurons, reducing the transmission of pain signals to the brain.[6][7] |
| Ibuprofen | Non-Steroidal Anti-Inflammatory Drug (NSAID) | Non-selectively inhibits cyclooxygenase enzymes (COX-1 and COX-2).[8][9] By blocking these enzymes, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10][11] |
| Gabapentin | Gabapentinoid | Binds with high affinity to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[12][13] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, thereby dampening neuronal hyperexcitability associated with neuropathic pain.[14][15] |
Preclinical Efficacy: A Comparative Data Summary
The following table presents a summary of preclinical efficacy data for the selected compounds in standard animal models of pain. Data for this compound is hypothetical, based on the expected profile of an FAAH inhibitor.
| Therapeutic Agent | Hot-Plate Test (Acute Thermal Pain) Latency to Paw Lick/Jump (sec) | Tail-Flick Test (Spinal Nociceptive Reflex) Latency to Tail Flick (sec) | Chronic Constriction Injury (Neuropathic Pain) Reversal of Mechanical Allodynia (%) |
| This compound (Hypothetical) | Moderate Increase | Moderate Increase | Significant Reversal |
| Morphine | Significant Increase[16][17] | Significant Increase[18][19] | Moderate Reversal |
| Ibuprofen | Minimal to No Effect[20][21] | Minimal to No Effect | Limited Efficacy |
| Gabapentin | No Effect | No Effect | Significant Reversal[22][23][24] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are the standard protocols for the key experiments cited in this guide.
Protocol 1: Hot-Plate Test for Acute Thermal Pain
The hot-plate test is a widely used method to assess the response to a thermal stimulus, primarily evaluating centrally-acting analgesics.[21]
-
Apparatus: A commercially available hot-plate apparatus consisting of a heated metal plate enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The surface of the plate is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
An animal (typically a mouse or rat) is placed onto the heated surface, and a timer is started simultaneously.
-
The latency to the first sign of nociception is recorded. Nocifensive behaviors include licking a hind paw, flicking a hind paw, or jumping.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.
-
-
Data Analysis: The latency period is measured before and at various time points after administration of the test compound. An increase in latency indicates an analgesic effect.
Protocol 2: Tail-Flick Test for Spinal Nociception
The tail-flick test measures the latency of a spinal reflex to a thermal stimulus and is effective for screening centrally acting, particularly opioid, analgesics.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal (mouse or rat) is gently restrained, with its tail positioned in the path of the heat source.
-
The heat source is activated, and the time taken for the animal to withdraw or "flick" its tail away from the heat is automatically recorded.
-
A cut-off time is set (e.g., 15 seconds) to avoid tissue injury.
-
-
Data Analysis: The reaction time is noted before and after drug administration. A longer tail-flick latency suggests an antinociceptive effect.[18]
Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a standard surgical procedure used to induce peripheral nerve injury and mimic the symptoms of chronic neuropathic pain, such as allodynia and hyperalgesia.[25]
-
Surgical Procedure:
-
Under anesthesia, the common sciatic nerve of a rat is exposed through a small incision in the thigh.
-
Proximal to the nerve's trifurcation, four loose ligatures are tied around the nerve at approximately 1 mm intervals.
-
The ligatures are tightened just enough to cause a slight constriction without arresting blood flow.
-
The muscle and skin are then sutured closed.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Mechanical allodynia (pain in response to a non-painful stimulus) is typically assessed using von Frey filaments.
-
Animals are placed on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw on the injured side.
-
The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
-
Data Analysis: A significant decrease in the paw withdrawal threshold in the injured paw compared to baseline or the contralateral paw indicates the development of mechanical allodynia. The efficacy of a test compound is measured by its ability to reverse this decrease and increase the withdrawal threshold.[23]
Visualizations: Signaling Pathways and Experimental Workflows
Signaling and Experimental Diagrams
To visually represent the complex processes involved in pain modulation and drug discovery, the following diagrams have been generated.
References
- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting fatty acid amide hydrolase (FAAH) to treat pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 5. Basic opioid pharmacology: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 12. droracle.ai [droracle.ai]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Gabapentin? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Time Dependent Antinociceptive Effects of Morphine and Tramadol in the Hot Plate Test: Using Different Methods of Drug Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. Hot plate versus tail flick: evaluation of acute tolerance to continuous morphine infusion in the rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. digitalcommons.macalester.edu [digitalcommons.macalester.edu]
- 22. Gabapentin attenuates neuropathic pain and improves nerve myelination after chronic sciatic constriction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Analgesic effect of gabapentin in a rat model for chronic constrictive injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of N-[4-(benzyloxy)phenyl]pentanamide: A Guide for Laboratory Professionals
Disclaimer: The following information is for guidance purposes only. A specific Safety Data Sheet (SDS) for N-[4-(benzyloxy)phenyl]pentanamide was not found. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a qualified safety professional before proceeding with any disposal. All procedures must comply with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). Based on information from structurally related compounds, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator may be necessary.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as a chemical waste stream. Do not dispose of this compound down the drain or in regular solid waste.
-
Waste Collection:
-
Carefully transfer any unwanted this compound into a designated and clearly labeled chemical waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Label the container with the full chemical name: "this compound" and any known hazard information.
-
-
Container Management:
-
Keep the waste container tightly sealed when not in use.
-
Store the container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
-
Disposal Coordination:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with the full chemical name and any available safety information.
-
Follow all institutional procedures for waste manifest and pickup.
-
-
Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Dispose of all contaminated materials, including gloves and wipes, as hazardous waste in the same manner as the chemical itself.
-
Quantitative Data from Structurally Similar Compounds
In the absence of a specific SDS for this compound, the following table summarizes key safety and disposal information from related compounds. This information should be used for general guidance and to inform a conservative approach to handling and disposal.
| Property | 4-(Benzyloxy)phenyl isothiocyanate | N-Phenyl-N-piperidin-4-ylpropionamide | 4-methyl-3-oxo-N-phenyl pentanamide |
| Physical State | Solid | Powder Solid | Solid |
| GHS Hazard Statements | Causes severe skin burns and eye damage, May cause respiratory irritation, Harmful if swallowed, in contact with skin or if inhaled.[1] | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[2] | Not specified |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1] | Dispose of contents/container to an approved waste disposal plant.[2] | Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases.[1] | Strong oxidizing agents.[2] | Not specified |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the proper disposal of laboratory chemical waste.
Caption: A logical workflow for the safe disposal of laboratory chemicals.
Caption: A decision tree for the disposal of this compound.
References
Personal protective equipment for handling N-[4-(benzyloxy)phenyl]pentanamide
Disclaimer: No specific Safety Data Sheet (SDS) is available for N-[4-(benzyloxy)phenyl]pentanamide. The following guidance is based on the known hazards of its closest structural analogs: 4-benzyloxyphenol and pentanamide. This information should be used as a precautionary guide and supplemented by a thorough risk assessment by the end-user.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on its structural analogs, this compound is anticipated to be a solid that may cause skin and eye irritation, and could be harmful if ingested or inhaled.[1][2][3][4][5]
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[1] | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential irritation or sensitization.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved N95 dust mask or higher is recommended.[7] | Minimizes inhalation of airborne particles. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
2.1 Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][5]
2.2 Handling and Use:
-
All handling of the solid compound should be performed in a well-ventilated laboratory hood to minimize dust generation.
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[2]
2.3 Disposal Plan:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated containers should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the product to enter drains.
Emergency and Spill Response
3.1 First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation develops.[1][3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
3.2 Spill Management:
-
Minor Spills:
-
Wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area.
-
Ensure the area is well-ventilated.
-
Contact your institution's environmental health and safety department.
-
Visual Workflow and Decision Guides
The following diagrams illustrate the recommended workflows for handling this compound.
Caption: Workflow for handling this compound.
Caption: Decision tree for spill response.
References
- 1. fishersci.com [fishersci.com]
- 2. Pentanamide(626-97-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Pentanamide | C5H11NO | CID 12298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. 4-苄氧基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
